YHO-13177
Description
Properties
IUPAC Name |
(Z)-2-(3,4-dimethoxyphenyl)-3-[5-(4-hydroxypiperidin-1-yl)thiophen-2-yl]prop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c1-24-18-5-3-14(12-19(18)25-2)15(13-21)11-17-4-6-20(26-17)22-9-7-16(23)8-10-22/h3-6,11-12,16,23H,7-10H2,1-2H3/b15-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOGGBVNCVONHHC-RVDMUPIBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=CC2=CC=C(S2)N3CCC(CC3)O)C#N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C(=C/C2=CC=C(S2)N3CCC(CC3)O)/C#N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
YHO-13177: A Potent and Specific BCRP/ABCG2 Inhibitor for Reversing Multidrug Resistance in Cancer
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Multidrug resistance (MDR) remains a significant hurdle in the effective treatment of cancer. One of the key mechanisms underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, which function as drug efflux pumps, reducing the intracellular concentration of chemotherapeutic agents to sub-therapeutic levels. The breast cancer resistance protein (BCRP), also known as ABCG2, is a prominent member of this family, implicated in resistance to a wide range of anticancer drugs, including topoisomerase inhibitors like SN-38 (the active metabolite of irinotecan), mitoxantrone, and topotecan.[1][2][3] Consequently, the development of potent and specific BCRP/ABCG2 inhibitors is a critical strategy to overcome MDR and enhance the efficacy of cancer chemotherapy.
This technical guide focuses on YHO-13177, a novel acrylonitrile derivative identified as a potent and specific inhibitor of BCRP/ABCG2.[1][4] We will delve into its mechanism of action, present key quantitative data from preclinical studies, provide detailed experimental protocols for its evaluation, and visualize its effects on cellular pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working in oncology.
Mechanism of Action
This compound exerts its effects through a dual mechanism of action:
-
Direct Inhibition of BCRP/ABCG2 Efflux Function: this compound directly inhibits the drug transport activity of BCRP/ABCG2.[1] This leads to an increased intracellular accumulation of BCRP substrate drugs in cancer cells overexpressing the transporter.[1] This direct inhibition is rapid, with effects on substrate accumulation observed as early as 30 minutes after treatment.
-
Post-transcriptional Downregulation of BCRP/ABCG2 Protein: In addition to its immediate inhibitory effect, prolonged exposure (greater than 24 hours) to this compound leads to a partial suppression of BCRP/ABCG2 protein expression.[1][2] This effect appears to be post-transcriptional, as no significant change in BCRP mRNA levels has been observed.[1] The exact mechanism for this protein downregulation is still under investigation but may involve accelerated turnover or decelerated biosynthesis of the BCRP protein.[1]
Crucially, this compound demonstrates high specificity for BCRP/ABCG2. It does not significantly affect the function of other major ABC transporters, such as P-glycoprotein (P-gp/MDR1) or multidrug resistance-associated protein 1 (MRP1), at concentrations effective for BCRP inhibition.[1][2]
References
- 1. Breast cancer resistance protein/ABCG2 is differentially regulated downstream of extracellular signal‐regulated kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Breast cancer resistance protein (BCRP/ABCG2): its role in multidrug resistance and regulation of its gene expression - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the specificity of YHO-13177 for ABCG2.
An In-Depth Technical Guide to the Specificity of YHO-13177 for ABCG2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the specificity of this compound, a potent and selective inhibitor of the ATP-binding cassette (ABC) transporter ABCG2, also known as the breast cancer resistance protein (BCRP). Understanding the selective action of this compound is crucial for its application in overcoming multidrug resistance in cancer therapy and for its use as a tool in pharmacological research.
Introduction to ABCG2 and Multidrug Resistance
The ABCG2 transporter is a significant contributor to multidrug resistance (MDR) in various cancers.[1] By actively extruding a wide range of chemotherapeutic agents from cancer cells, ABCG2 reduces their intracellular concentration and, consequently, their cytotoxic efficacy.[1] The development of specific inhibitors for ABCG2 is a key strategy to reverse this resistance and enhance the effectiveness of anticancer drugs.[1] this compound has emerged as a highly specific inhibitor of ABCG2, capable of restoring cancer cell sensitivity to chemotherapy.[2][3]
Specificity of this compound for ABCG2
This compound demonstrates a high degree of specificity for ABCG2 over other major ABC transporters, such as P-glycoprotein (P-gp/MDR1) and multidrug resistance-associated protein 1 (MRP1).[3][4] This selectivity is critical for minimizing off-target effects and for precisely dissecting the role of ABCG2 in drug resistance.
Reversal of ABCG2-Mediated Drug Resistance
This compound effectively reverses resistance to known ABCG2 substrates, including SN-38 (the active metabolite of irinotecan), mitoxantrone, and topotecan.[3][4] This reversal is observed in cancer cell lines that either endogenously express or are engineered to overexpress ABCG2.[3][4] The compound itself shows no cytotoxic effects at concentrations effective for reversing resistance.[4]
Lack of Activity Against P-glycoprotein and MRP1
Studies have shown that this compound does not inhibit P-glycoprotein- or MRP1-mediated drug resistance.[3][4] For instance, it does not alter the resistance of K562 cells overexpressing MDR1 to paclitaxel, a P-gp substrate, nor the resistance of KB-3-1 cells overexpressing MRP1 to doxorubicin.[3][4] This lack of cross-reactivity underscores the specificity of this compound for ABCG2.
Quantitative Data on this compound Activity
The potency and specificity of this compound have been quantified in various in vitro studies. The following tables summarize the key quantitative data.
Table 1: Reversal of ABCG2-Mediated Drug Resistance by this compound
| Cell Line | ABCG2 Substrate | This compound Concentration Range for Reversal | Reference |
| HCT116/BCRP | SN-38, Mitoxantrone, Topotecan | 0.01 - 1 µmol/L | [4] |
| A549/SN4 | SN-38, Mitoxantrone, Topotecan | 0.01 - 1 µmol/L | [4] |
Table 2: Specificity of this compound for ABCG2
| Transporter | Cell Line | Substrate | Effect of this compound (0.01 - 1 µmol/L) | Reference |
| P-glycoprotein (MDR1) | K562/MDR1 | Paclitaxel | No effect on resistance | [3][4] |
| MRP1 | KB-3-1/MRP1 | Doxorubicin | No effect on resistance | [3][4] |
Table 3: Potency of this compound
| Parameter | Value | Cell Line(s) | Reference |
| IC₅₀ for ABCG2 Inhibition | 10 nM | Not specified | [5] |
| Half-maximal reversal of drug resistance | 0.01 - 0.1 µmol/L | HCT116/BCRP, A549/SN4 | [4] |
Experimental Protocols
Detailed methodologies are essential for replicating and building upon the research establishing the specificity of this compound.
Cytotoxicity Assay
This assay is used to determine the ability of this compound to reverse drug resistance.
-
Cell Seeding: Plate cancer cells (e.g., HCT116/BCRP and parental HCT116) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of an ABCG2 substrate (e.g., SN-38) in the presence or absence of a fixed concentration of this compound. Include controls for cells treated with this compound alone to assess its intrinsic cytotoxicity.
-
Incubation: Incubate the plates for a period of 72 to 96 hours.[6]
-
Cell Viability Measurement: Assess cell viability using a suitable method, such as the MTT or CellTox Green assay.[7][8]
-
Data Analysis: Calculate the IC₅₀ values (the concentration of drug required to inhibit cell growth by 50%) for the ABCG2 substrate in the presence and absence of this compound. A significant decrease in the IC₅₀ value in the presence of this compound indicates reversal of resistance.
Hoechst 33342 Accumulation Assay
This assay directly measures the inhibitory effect of this compound on the efflux function of ABCG2.
-
Cell Preparation: Harvest cells (e.g., U87MG-ABCG2 and parental U87MG) and resuspend them in a suitable buffer.[1]
-
Inhibitor Pre-incubation: Pre-incubate the cells with various concentrations of this compound or a vehicle control.
-
Dye Loading: Add Hoechst 33342, a fluorescent substrate of ABCG2, to the cell suspension and incubate for a defined period (e.g., 90 minutes at 37°C).[1][9]
-
Flow Cytometry Analysis: Analyze the intracellular fluorescence of Hoechst 33342 using a flow cytometer.[1] Excite the dye at approximately 350 nm and measure the emission at around 461 nm.[10]
-
Data Interpretation: An increase in intracellular fluorescence in ABCG2-overexpressing cells treated with this compound compared to untreated cells indicates inhibition of ABCG2-mediated efflux.
Western Blotting for ABCG2 Expression
Western blotting can be used to investigate if this compound affects the expression level of the ABCG2 protein.
-
Cell Lysis: Lyse the cells treated with this compound or a vehicle control for an extended period (e.g., over 24 hours) using a lysis buffer containing protease inhibitors.[4][11]
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method like the BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.[2]
-
Immunoblotting: Block the membrane and then incubate it with a primary antibody specific for ABCG2, followed by a horseradish peroxidase-conjugated secondary antibody.[2] Use an antibody for a housekeeping protein (e.g., GAPDH) as a loading control.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) system.[2]
-
Analysis: Quantify the band intensities to determine if this compound treatment alters the expression level of ABCG2 protein.
Visualizing Experimental Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate the key experimental workflows and the known signaling pathway associated with ABCG2 expression.
References
- 1. A High-Content Assay Strategy for the Identification and Profiling of ABCG2 Modulators in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubcompare.ai [pubcompare.ai]
- 3. Targeting breast cancer resistance protein (BCRP/ABCG2) in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel acrylonitrile derivatives, this compound and YHO-13351, reverse BCRP/ABCG2-mediated drug resistance in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimization of Western blotting analysis for the isolation and detection of membrane xenobiotic transporter ABCG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ABCG2 Antibody | Cell Signaling Technology [cellsignal.com]
- 7. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 8. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Measurement of Multiple Drug Resistance Transporter Activity in Putative Cancer Stem/Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hoechst 33342 Protocol for HCA Instruments | Thermo Fisher Scientific - CZ [thermofisher.com]
- 11. spandidos-publications.com [spandidos-publications.com]
The Impact of YHO-13177 on Cancer Stem Cell Populations: A Technical Overview
For Immediate Release
This technical guide provides an in-depth analysis of the effects of YHO-13177 on cancer stem cell (CSC) populations. This compound, a novel acrylonitrile derivative, has demonstrated significant potential in overcoming multidrug resistance in cancer cells, a phenomenon often attributed to the presence of CSCs. This document, intended for researchers, scientists, and professionals in drug development, consolidates key findings, presents quantitative data in a structured format, details experimental methodologies, and visualizes the underlying molecular mechanisms.
Core Mechanism of Action: Targeting the ABCG2 Transporter
Cancer stem cells are characterized by their ability to self-renew and differentiate, driving tumor growth, metastasis, and recurrence. A key feature of many CSC populations is the high expression of ATP-binding cassette (ABC) transporters, such as ABCG2 (also known as breast cancer resistance protein, BCRP). These transporters function as efflux pumps, actively removing a wide range of chemotherapeutic agents from the cell, thereby conferring multidrug resistance.[1][2]
The so-called "side population" (SP) of cells, which is enriched in CSCs, is identified by its capacity to efflux fluorescent dyes like Hoechst 33342, a process mediated primarily by ABCG2.[3][4][5] this compound is a potent and specific inhibitor of ABCG2.[6][7] By blocking the function of this transporter, this compound prevents the efflux of anticancer drugs, leading to their accumulation within the CSCs and restoring their sensitivity to treatment.
Quantitative Data Summary
The efficacy of this compound in sensitizing cancer cells and specifically cancer stem-like cells to chemotherapy is demonstrated in the following tables.
Table 1: Effect of this compound on the IC50 of SN-38 in Various Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) of SN-38 (the active metabolite of irinotecan) in different cancer cell lines, both with and without the addition of this compound. The data clearly shows that this compound significantly enhances the cytotoxic effect of SN-38 in cells expressing BCRP/ABCG2.
| Cell Line | BCRP/ABCG2 Expression | IC50 of SN-38 (nmol/L) without this compound | IC50 of SN-38 (nmol/L) with this compound (1 µmol/L) | Fold Sensitization |
| HCT116 | Parental (Low) | 3.6 | 2.9 | 1.2 |
| HCT116/BCRP | Transduced (High) | 130 | 4.3 | 30.2 |
| A549 | Parental (Low) | 6.4 | 5.8 | 1.1 |
| A549/SN4 | Resistant (High) | 120 | 7.9 | 15.2 |
| RPMI-8226 | Intrinsic | ~40 | ~5 | 8 |
| NCI-H23 | Intrinsic | ~25 | ~4 | 6.25 |
| NCI-H460 | Intrinsic | ~100 | ~10 | 10 |
| AsPC-1 | Intrinsic | ~80 | ~8 | 10 |
Data extracted and synthesized from Yamazaki R, et al. Mol Cancer Ther. 2011.[7][8]
Table 2: this compound Reduces the Side Population (SP) Fraction in HeLa Cells
This table illustrates the dose-dependent effect of this compound on the percentage of the side population in HeLa cells, a cell line known to contain a CSC-like SP fraction.
| Concentration of this compound (µM) | Percentage of Side Population (%) |
| 0 | 2.5 |
| 0.01 | 1.5 |
| 0.1 | < 0.1 |
| 1 | < 0.1 |
Data synthesized from Shishido Y, et al. Anticancer Res. 2013.[9]
Table 3: this compound Sensitizes HeLa Side Population (SP) and Non-SP Cells to SN-38
This table demonstrates the potent sensitizing effect of this compound on both the cancer stem-like (SP) and non-stem (non-SP) cell populations within the HeLa cell line.
| Cell Population | IC50 of SN-38 (nM) without this compound | IC50 of SN-38 (nM) with this compound (0.1 µg/ml) | Percentage Decrease in IC50 |
| Non-SP | 2.8 | 1.9 | 32% |
| SP | 4.5 | 1.6 | 64% |
Data extracted from Shishido Y, et al. Anticancer Res. 2013.[9]
Experimental Protocols
This section provides an overview of the key experimental methodologies used to generate the data presented above.
Cytotoxicity Assay
-
Cell Seeding: Cancer cells were seeded into 96-well plates.
-
Drug Treatment: Various concentrations of the anticancer drug (e.g., SN-38) were added to the wells, with or without the presence of this compound.
-
Incubation: The plates were incubated for a period of 72 to 120 hours.
-
Viability Measurement: Cell viability was assessed using a colorimetric assay, such as the MTT or WST-8 assay, which measures mitochondrial dehydrogenase activity.
-
IC50 Calculation: The concentration of the anticancer drug that resulted in a 50% inhibition of cell viability (IC50) was calculated by interpolation.[8]
Side Population (SP) Analysis
-
Cell Preparation: Single-cell suspensions were prepared from cultured cancer cell lines (e.g., HeLa).
-
Hoechst 33342 Staining: Cells were incubated with Hoechst 33342 dye in the presence or absence of this compound. A control group treated with a known ABCG2 inhibitor like verapamil or fumitremorgin C was also included to define the SP gate.[4][9]
-
Flow Cytometry: The stained cells were analyzed using a flow cytometer equipped with ultraviolet (UV) or violet lasers for Hoechst 33342 excitation. The dye emits fluorescence in both the blue and red spectra.
-
SP Identification: The SP cells were identified as a distinct, low-fluorescence population on a dot plot of Hoechst blue versus Hoechst red fluorescence. This population disappears in the presence of ABCG2 inhibitors.[3][9]
Mammosphere Formation Assay
-
Cell Seeding: Single cells were plated in low-attachment culture plates in a serum-free medium supplemented with growth factors such as EGF and bFGF.[10][11]
-
Culture Conditions: The cells were cultured for 7-10 days to allow for the formation of spherical colonies (mammospheres), which are derived from single stem-like cells.
-
Treatment: this compound and/or chemotherapeutic agents can be added to the culture medium to assess their impact on mammosphere formation efficiency and size.
-
Quantification: The number and size of the mammospheres were quantified using a microscope. The mammosphere formation efficiency (MFE) is calculated as the number of mammospheres formed divided by the initial number of cells seeded.[10][11]
Western Blotting for CSC Marker Expression
-
Protein Extraction: Whole-cell lysates were prepared from cancer cells or CSC-enriched populations (e.g., mammospheres or sorted SP cells) treated with or without this compound.
-
Protein Quantification: The protein concentration of the lysates was determined using a standard protein assay (e.g., BCA assay).
-
Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane was incubated with primary antibodies against CSC markers (e.g., ABCG2, CD133, ALDH1, SOX2, OCT4, Nanog) and a loading control (e.g., β-actin or GAPDH).[1][2]
-
Detection: The membrane was then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Quantitative Real-Time PCR (qPCR) for Stemness Gene Expression
-
RNA Extraction and cDNA Synthesis: Total RNA was extracted from treated and untreated cells, and complementary DNA (cDNA) was synthesized using a reverse transcription kit.
-
qPCR Reaction: The qPCR was performed using SYBR Green or TaqMan probes with primers specific for stemness-related genes (e.g., ABCG2, SOX2, OCT4, NANOG).
-
Data Analysis: The relative gene expression was calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH or ACTB) used for normalization.
Signaling Pathways and Logical Relationships
The inhibition of ABCG2 by this compound is hypothesized to impact key signaling pathways that regulate cancer stem cell properties.
ABCG2 expression in cancer stem cells is also linked to the activation of key developmental signaling pathways, such as Wnt/β-catenin and Notch, which are crucial for maintaining stemness properties.
By inhibiting ABCG2, this compound not only directly sensitizes cancer stem cells to chemotherapy but may also disrupt these critical signaling pathways, further diminishing the CSC population and its tumorigenic potential. Further research is warranted to fully elucidate the downstream effects of this compound on these and other CSC-related signaling cascades.
Conclusion
This compound is a promising therapeutic agent that targets the multidrug resistance mechanism of cancer stem cells by specifically inhibiting the ABCG2 transporter. The data presented in this guide highlight its ability to significantly reduce the cancer stem cell-like side population and re-sensitize these resistant cells to conventional chemotherapy. The detailed experimental protocols provide a framework for further investigation into the effects of this compound, and the visualized signaling pathways offer insights into the broader impact of ABCG2 inhibition on cancer stem cell biology. This comprehensive overview underscores the potential of this compound as a valuable component of novel therapeutic strategies aimed at eradicating cancer stem cells and improving patient outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. View of Clinical significance of cancer stem cell markers in lung carcinoma | Acta Biochimica Polonica [abp.ptbioch.edu.pl]
- 3. Kinetic Modeling of ABCG2 Transporter Heterogeneity: A Quantitative, Single-Cell Analysis of the Side Population Assay | PLOS Computational Biology [journals.plos.org]
- 4. kumc.edu [kumc.edu]
- 5. More than markers: biological significance of cancer stem cell defining-molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Novel acrylonitrile derivatives, this compound and YHO-13351, reverse BCRP/ABCG2-mediated drug resistance in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. ABCG2 Inhibitor YHO-13351 Sensitizes Cancer Stem/Initiating-like Side Population Cells to Irinotecan | Anticancer Research [ar.iiarjournals.org]
- 10. Mammosphere formation assay from human breast cancer tissues and cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mammosphere Formation Assay from Human Breast Cancer Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacokinetics and Pharmacodynamics of YHO-13177 in Preclinical Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical pharmacokinetics and pharmacodynamics of YHO-13177, a potent and specific inhibitor of the Breast Cancer Resistance Protein (BCRP/ABCG2). The information presented herein is compiled from key preclinical studies and is intended to serve as a comprehensive resource for researchers in the fields of oncology and drug development.
Introduction
This compound is a novel acrylonitrile derivative that has demonstrated significant potential in overcoming multidrug resistance (MDR) in cancer cells.[1][2][3] MDR, a major obstacle in cancer chemotherapy, is often mediated by the overexpression of ATP-binding cassette (ABC) transporters, such as BCRP. BCRP actively effluxes a wide range of chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and therapeutic efficacy. This compound and its water-soluble prodrug, YHO-13351, have been shown to effectively reverse BCRP-mediated drug resistance both in vitro and in vivo.[1][2][3][4]
Pharmacokinetics in Preclinical Models
Due to its low water solubility, preclinical in vivo studies have primarily utilized YHO-13351, a water-soluble diethylaminoacetate prodrug that is rapidly converted to this compound in mice.[4]
Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of this compound following the administration of its prodrug, YHO-13351, in mice.
| Parameter | Intravenous (i.v.) Administration | Oral (p.o.) Administration |
| Prodrug Administered | YHO-13351 | YHO-13351 |
| Dose of Prodrug | 31 mg/kg | 117 mg/kg |
| Active Compound | This compound | This compound |
| Cmax of this compound | 19.7 µmol/L | 27.3 µmol/L |
| Time to Cmax (Tmax) | Not explicitly stated | Not explicitly stated |
| Area Under the Curve (AUC) | Not explicitly stated | Not explicitly stated |
| Half-life (t1/2) | Not explicitly stated | Not explicitly stated |
| Bioavailability | - | 86.5% |
| Sustained Concentration | > 1.0 µmol/L maintained for at least 8 hours in plasma[4] | > 1.0 µmol/L maintained for at least 8 hours in plasma[4] |
Data sourced from studies in mice.[4]
Pharmacodynamics in Preclinical Models
The pharmacodynamic effects of this compound are centered on its ability to inhibit BCRP, leading to the potentiation of the cytotoxic effects of various anticancer drugs.
In Vitro Reversal of BCRP-Mediated Drug Resistance
This compound has been shown to reverse resistance to BCRP substrate drugs in a concentration-dependent manner in various cancer cell lines.
| Cell Line | Resistant to | Chemotherapeutic Agent | This compound Concentration | Effect |
| HCT116/BCRP | SN-38, Topotecan, Mitoxantrone | SN-38, Topotecan, Mitoxantrone | 0.01 to 1 µmol/L | Reversal of resistance[4] |
| A549/SN4 | SN-38, Topotecan, Mitoxantrone | SN-38, Topotecan, Mitoxantrone | 0.01 to 1 µmol/L | Reversal of resistance[4] |
| RPMI-8226, NCI-H23, NCI-H460, AsPC-1 | Intrinsically express BCRP | SN-38 | Not specified | Enhanced cytotoxicity[1] |
In Vivo Antitumor Efficacy
Coadministration of the prodrug YHO-13351 with the chemotherapeutic agent irinotecan (of which SN-38 is the active metabolite) demonstrated significant antitumor effects in mouse models.
| Animal Model | Cancer Type | Treatment | Outcome |
| P388/BCRP ascites tumor model | Murine Leukemia | Irinotecan + YHO-13351 | Significantly increased survival time[1][4] |
| HCT116/BCRP xenograft model | Human Colon Cancer | Irinotecan + YHO-13351 | Significantly suppressed tumor growth[1][4] |
Experimental Protocols
In Vivo Pharmacokinetic Study
Objective: To determine the plasma concentrations of this compound after intravenous and oral administration of its prodrug, YHO-13351.
Animal Model: Mice.
Protocol:
-
A single dose of YHO-13351 (31 mg/kg for i.v. and 117 mg/kg for p.o.) is administered to mice.[4]
-
Blood samples are collected at various time points post-administration.
-
Plasma is separated by centrifugation.
-
The concentrations of this compound and YHO-13351 in the plasma are determined using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) are calculated from the plasma concentration-time data.
Intracellular Drug Accumulation Assay
Objective: To assess the effect of this compound on the intracellular accumulation of a BCRP substrate.
Cell Lines: BCRP-overexpressing cells (e.g., HCT116/BCRP, A549/SN4) and their parental counterparts.
Protocol:
-
Cells are seeded in appropriate culture plates and allowed to adhere overnight.
-
Cells are pre-incubated with various concentrations of this compound (e.g., 0.1 to 10 µmol/L) for a specified time (e.g., 30 minutes).[4]
-
A fluorescent BCRP substrate, such as Hoechst 33342, is added to the culture medium and incubated for a defined period.[4]
-
Cells are washed with ice-cold phosphate-buffered saline (PBS) to remove extracellular substrate.
-
The intracellular fluorescence is measured using a flow cytometer or a fluorescence microscope.
-
An increase in intracellular fluorescence in the presence of this compound indicates inhibition of BCRP-mediated efflux.
Western Blotting for BCRP Expression
Objective: To determine the effect of this compound on the protein expression levels of BCRP.
Cell Lines: BCRP-overexpressing cells (e.g., HCT116/BCRP, A549/SN4).
Protocol:
-
Cells are treated with this compound (e.g., 0.01 to 1 µmol/L) for a specified duration (e.g., 96 hours).[4]
-
Total cell lysates are prepared using a suitable lysis buffer.
-
Protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for BCRP, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
The band intensities are quantified using densitometry software, with a loading control (e.g., β-actin or GAPDH) used for normalization.
Mechanism of Action and Signaling Pathways
This compound exerts its effects through a dual mechanism of action. Primarily, it acts as a direct competitive inhibitor of the BCRP transporter, preventing the efflux of chemotherapeutic drugs. Secondly, it has been observed to decrease the expression of BCRP protein, likely through a post-transcriptional mechanism, as it does not appear to affect BCRP mRNA levels.[4]
Signaling Pathway Diagrams
Caption: Direct inhibition of the BCRP transporter by this compound.
Caption: Post-transcriptional downregulation of BCRP protein by this compound.
Caption: Overview of preclinical experimental workflow for this compound.
References
Reversing Multidrug Resistance: The Therapeutic Potential of YHO-13177 in Oncology
A Technical Overview for Researchers and Drug Development Professionals
YHO-13177, a novel acrylonitrile derivative, has emerged as a potent and specific inhibitor of the Breast Cancer Resistance Protein (BCRP/ABCG2), a key driver of multidrug resistance in various cancer types. This technical guide synthesizes the current preclinical evidence on the therapeutic potential of this compound, focusing on its mechanism of action, efficacy in different cancer models, and the experimental methodologies underpinning these findings. Its ability to resensitize cancer cells to conventional chemotherapeutics positions it as a promising agent for combination therapies aimed at overcoming treatment failure.
Core Mechanism of Action: BCRP/ABCG2 Inhibition
This compound functions by directly inhibiting the efflux activity of the BCRP/ABCG2 transporter, an ATP-binding cassette (ABC) transporter that actively pumps a wide range of anticancer drugs out of cancer cells.[1][2][3] This efflux mechanism lowers the intracellular concentration of chemotherapeutic agents, rendering them less effective and contributing to the development of multidrug resistance. By blocking this pump, this compound restores the cytotoxic efficacy of BCRP substrate drugs.
Due to its low water solubility, a water-soluble prodrug, YHO-13351, was developed. In vivo, YHO-13351 is rapidly and efficiently converted to the active compound, this compound.[2][3]
Preclinical Efficacy of this compound in Diverse Cancer Models
The therapeutic potential of this compound has been demonstrated across a range of preclinical models, including various cancer cell lines and in vivo tumor models. The following tables summarize the key quantitative data from these studies, highlighting the compound's ability to enhance the cytotoxicity of standard chemotherapeutic agents.
In Vitro Chemosensitization in Cancer Cell Lines
Table 1: Reversal of BCRP-Mediated Drug Resistance by this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | Chemotherapeutic Agent | This compound Concentration (µM) | Fold Reversal of Resistance (IC50 without this compound / IC50 with this compound) | Reference |
| HCT116/BCRP | Colon Cancer | SN-38 | 0.1 | Not explicitly calculated, but significant sensitization observed | [2] |
| HCT116/BCRP | Colon Cancer | Mitoxantrone | 0.1 | Not explicitly calculated, but significant sensitization observed | [2] |
| HCT116/BCRP | Colon Cancer | Topotecan | 0.1 | Not explicitly calculated, but significant sensitization observed | [2] |
| A549/SN4 | Lung Cancer | SN-38 | 0.1 | ~10-fold resistance reversed in a concentration-dependent manner | [2] |
| A549/SN4 | Lung Cancer | Mitoxantrone | 0.1 | Cross-resistance reversed | [2] |
| A549/SN4 | Lung Cancer | Topotecan | 0.1 | Cross-resistance reversed | [2] |
| NCI-H460 | Lung Cancer | SN-38 | 0.1 | Significant enhancement of cytotoxicity | [2][3] |
| NCI-H23 | Lung Cancer | SN-38 | 0.1 | Significant enhancement of cytotoxicity | [2][3] |
| RPMI-8226 | Myeloma | SN-38 | 0.1 | Significant enhancement of cytotoxicity | [2] |
| AsPC-1 | Pancreatic Cancer | SN-38 | 0.1 | Significant enhancement of cytotoxicity | [2] |
Note: this compound alone showed no cytotoxic effects at the concentrations used to reverse resistance (IC50 > 10 µmol/L in HCT116 and A549 cells).[2]
In Vivo Antitumor Activity of the Prodrug YHO-13351
Table 2: In Vivo Efficacy of YHO-13351 in Combination with Irinotecan
| Animal Model | Cancer Type | Treatment | Outcome | Reference |
| Mice with P388/BCRP cells | Murine Leukemia | Irinotecan + YHO-13351 | Significantly increased survival time compared to irinotecan alone | [3] |
| HCT116/BCRP xenograft model | Human Colon Cancer | Irinotecan + YHO-13351 | Suppressed tumor growth, whereas irinotecan alone had little effect | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental protocols employed in the preclinical evaluation of this compound.
Cell Lines and Culture Conditions
-
Parental Cell Lines: Human colon cancer HCT116, human lung cancer A549, human myeloma RPMI-8226, human pancreatic cancer AsPC-1, and murine leukemia P388 cells were used.
-
BCRP-Expressing Cell Lines:
-
HCT116/BCRP: Generated by transducing HCT116 cells with a retroviral vector containing the human BCRP cDNA.
-
A549/SN4: Developed by continuous exposure of A549 cells to SN-38, leading to acquired resistance and BCRP overexpression.
-
P388/BCRP: Murine leukemia cells transduced to overexpress BCRP.
-
-
Culture Medium: Cells were typically maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
Cytotoxicity Assays
The in vitro cytotoxic effects of chemotherapeutic agents, with or without this compound, were assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cells were seeded in 96-well plates at a predetermined density.
-
Drug Incubation: After allowing the cells to attach overnight, various concentrations of the chemotherapeutic agent and/or this compound were added.
-
Incubation Period: The plates were incubated for a specified period (e.g., 72 hours).
-
MTT Addition: MTT solution was added to each well, and the plates were incubated for an additional 4 hours to allow for the formation of formazan crystals.
-
Solubilization: The formazan crystals were dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The drug concentration that inhibited cell growth by 50% (IC50) was determined from the dose-response curves.
Intracellular Drug Accumulation Studies
The effect of this compound on BCRP-mediated drug efflux was evaluated by measuring the intracellular accumulation of a fluorescent BCRP substrate, Hoechst 33342.
-
Cell Preparation: BCRP-expressing cells and their parental counterparts were harvested and suspended in a suitable buffer.
-
Incubation with this compound: Cells were pre-incubated with various concentrations of this compound for a short period (e.g., 30 minutes).
-
Addition of Hoechst 33342: The fluorescent substrate Hoechst 33342 was added to the cell suspension.
-
Incubation: The cells were incubated for a defined time to allow for substrate uptake and efflux.
-
Washing: The cells were washed with ice-cold buffer to remove extracellular dye.
-
Flow Cytometry Analysis: The intracellular fluorescence of Hoechst 33342 was measured using a flow cytometer. An increase in fluorescence in the presence of this compound indicates inhibition of BCRP-mediated efflux.
In Vivo Xenograft Studies
The in vivo efficacy of the this compound prodrug, YHO-13351, was assessed in tumor xenograft models.
-
Tumor Cell Implantation: Human cancer cells (e.g., HCT116/BCRP) were subcutaneously injected into immunodeficient mice.
-
Tumor Growth: Tumors were allowed to grow to a palpable size.
-
Treatment Administration: Mice were randomized into different treatment groups: vehicle control, irinotecan alone, YHO-13351 alone, and the combination of irinotecan and YHO-13351. Drugs were administered via appropriate routes (e.g., oral or intravenous).
-
Tumor Volume Measurement: Tumor size was measured periodically with calipers, and tumor volume was calculated using a standard formula (e.g., length × width² / 2).
-
Survival Analysis: For survival studies, mice were monitored daily, and the time to a predetermined endpoint (e.g., tumor volume reaching a specific size) was recorded.
Visualizing the Mechanism and Experimental Workflow
The following diagrams illustrate the key signaling pathway and experimental workflows described in this guide.
Caption: Mechanism of this compound in overcoming BCRP-mediated drug resistance.
Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.
Caption: Experimental workflow for in vivo xenograft studies.
Future Directions and Clinical Perspective
The preclinical data strongly support the therapeutic potential of this compound as a chemosensitizer in cancers that have developed resistance through BCRP/ABCG2 overexpression. While no clinical trials specifically investigating this compound or its prodrug YHO-13351 have been identified to date, the robust preclinical evidence warrants further investigation. Future studies should focus on identifying predictive biomarkers for patient selection, optimizing dosing schedules in combination therapies, and ultimately translating these promising preclinical findings into clinical trials for patients with drug-resistant cancers. The development of potent and specific BCRP inhibitors like this compound represents a critical strategy to enhance the efficacy of existing anticancer drugs and improve patient outcomes.
References
Methodological & Application
Application Notes and Protocols for YHO-13177 in In Vitro Cytotoxicity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
YHO-13177 is a potent and specific inhibitor of the Breast Cancer Resistance Protein (BCRP/ABCG2), a member of the ATP-binding cassette (ABC) transporter superfamily.[1] BCRP is a key contributor to multidrug resistance (MDR) in cancer cells by actively extruding a wide range of chemotherapeutic agents, thereby reducing their intracellular concentration and cytotoxic efficacy.[2][3] this compound reverses this resistance by blocking the efflux function of BCRP, thus sensitizing cancer cells to various anticancer drugs.[1] These application notes provide detailed protocols for utilizing this compound in in vitro cytotoxicity assays to evaluate its potential to overcome BCRP-mediated drug resistance.
Mechanism of Action
This compound functions by non-competitively inhibiting the ATP-dependent efflux of cytotoxic drugs mediated by the BCRP/ABCG2 transporter.[1][4] This leads to an increased intracellular accumulation of the chemotherapeutic agent in cancer cells that overexpress BCRP, ultimately restoring their sensitivity to the drug.[2] Studies have shown that this compound potentiates the cytotoxicity of BCRP substrates such as SN-38 (the active metabolite of irinotecan), mitoxantrone, and topotecan.[1][2] Notably, this compound itself exhibits minimal to no cytotoxic effects at concentrations effective for BCRP inhibition.[4]
Data Presentation
The efficacy of this compound in reversing BCRP-mediated drug resistance is typically quantified by determining the half-maximal inhibitory concentration (IC50) of a chemotherapeutic agent in the presence and absence of the inhibitor. The potentiation factor (PF) is then calculated to represent the degree of sensitization.
Potentiation Factor (PF) = IC50 of Chemotherapeutic Agent Alone / IC50 of Chemotherapeutic Agent + this compound
A higher potentiation factor indicates a greater reversal of resistance.
Table 1: Potentiation of SN-38 Cytotoxicity by this compound in BCRP-Expressing Cancer Cell Lines
| Cell Line | BCRP Expression | IC50 of SN-38 (nM) | IC50 of SN-38 + this compound (0.1 µM) (nM) | Potentiation Factor (PF) |
| T47D/WT | Low | 15 | Not significantly different | ~1 |
| T47D/SN120 | High | 217.5 | Significantly lower | 14.5 |
| T47D/SN150 | High | 886.5 | Significantly lower | 59.1 |
| PC-6 | Low | - | - | - |
| PC-6/SN2-5 | High | ~18-fold higher than PC-6 | Significantly lower | ~18 |
| PC-6/SN2-5H | High | ~34-fold higher than PC-6 | Significantly lower | ~34 |
Data compiled from studies on SN-38 resistant cell lines overexpressing BCRP.[5][6][7]
Table 2: Reversal of Resistance to Topotecan and Mitoxantrone by BCRP Inhibition
| Cell Line | Chemotherapeutic Agent | IC50 (Alone) | IC50 (+ BCRP Inhibitor) | Potentiation Factor (PF) |
| S1-M1-80 (BCRP overexpressing) | Topotecan | High | Significantly lower | >10 |
| S1-M1-80 (BCRP overexpressing) | Mitoxantrone | High | Significantly lower | >10 |
| MCF-7 (ERα positive) | Topotecan | 100 ng/ml | 71.4 ng/ml (with Quercetin) | 1.4 |
| MDA-MB-231 (ERα negative) | Topotecan | 160 ng/ml | 123 ng/ml (with Quercetin) | 1.3 |
Data illustrates the principle of resistance reversal for other BCRP substrates.[8][9] this compound is expected to produce similar or more potent effects.
Experimental Protocols
Protocol 1: General Cell Culture and Maintenance
Materials:
-
BCRP-expressing cancer cell lines (e.g., NCI-H460, HCT116/BCRP) and corresponding parental cell lines.
-
Appropriate cell culture medium (e.g., RPMI-1640, DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cell culture flasks and plates.
-
Incubator (37°C, 5% CO2).
Procedure:
-
Culture cells in T-75 flasks in the appropriate medium.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Passage the cells every 2-3 days or when they reach 80-90% confluency. For BCRP-overexpressing cell lines established by drug selection, it is crucial to maintain the selective pressure by including the selecting drug in the culture medium, except during the cytotoxicity assay itself.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a widely used colorimetric assay to assess cell viability.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Chemotherapeutic agent stock solution (e.g., SN-38, topotecan, mitoxantrone).
-
96-well flat-bottom plates.
-
Complete cell culture medium.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol).
-
Microplate reader.
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the chemotherapeutic agent in culture medium.
-
Prepare solutions of the chemotherapeutic agent in combination with a fixed, non-toxic concentration of this compound (e.g., 0.1 µM or 1 µM).
-
Include wells with this compound alone to confirm its lack of cytotoxicity at the tested concentration.
-
Also include control wells with medium only (background) and cells with medium and DMSO (vehicle control).
-
Remove the medium from the wells and add 100 µL of the prepared drug solutions.
-
-
Incubation:
-
Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After incubation, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for another 4 hours at 37°C.
-
Carefully remove the medium.
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percentage of viability against the drug concentration and determine the IC50 values using non-linear regression analysis.
-
Calculate the potentiation factor.
-
Mandatory Visualizations
References
- 1. Transcription factor-mediated regulation of the BCRP/ABCG2 efflux transporter: a review across tissues and species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Breast cancer resistance protein (BCRP/ABCG2): its role in multidrug resistance and regulation of its gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Breast cancer resistance protein (BCRP/ABCG2): its role in multidrug resistance and regulation of its gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research Portal [scholarship.libraries.rutgers.edu]
- 5. Characterization of SN38-resistant T47D breast cancer cell sublines overexpressing BCRP, MRP1, MRP2, MRP3, and MRP4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Breast cancer resistance protein directly confers SN-38 resistance of lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The effect of quercetin on topotecan cytotoxicity in MCF-7 and MDA-MB 231 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Drug Resistance Reversal by YHO-13177
For Researchers, Scientists, and Drug Development Professionals
Introduction
YHO-13177 is a potent and specific small molecule inhibitor of the Breast Cancer Resistance Protein (BCRP/ABCG2), a key ATP-binding cassette (ABC) transporter.[1] Overexpression of BCRP in cancer cells is a significant mechanism of multidrug resistance (MDR), leading to the efflux of various chemotherapeutic agents and subsequent treatment failure. This compound has been shown to reverse this resistance, thereby sensitizing cancer cells to BCRP substrate drugs. Its water-soluble prodrug, YHO-13351, is readily converted to this compound in vivo, making it suitable for animal studies.[1]
These application notes provide detailed protocols for utilizing this compound in experimental designs to study and overcome BCRP-mediated drug resistance in cancer cell lines.
Mechanism of Action
This compound reverses BCRP-mediated drug resistance through a dual mechanism:
-
Inhibition of Efflux Activity: this compound directly inhibits the transporter function of BCRP, leading to increased intracellular accumulation of chemotherapeutic drugs.[1]
-
Suppression of BCRP Expression: Prolonged exposure to this compound can lead to a partial reduction in the total protein levels of BCRP.[1]
Data Presentation: Efficacy of this compound in Reversing Drug Resistance
The following tables summarize the quantitative data on the efficacy of this compound in potentiating the cytotoxicity of various anticancer drugs in BCRP-overexpressing cancer cell lines.
Table 1: Reversal of SN-38 Resistance by this compound
| Cell Line | Parental/Resistant | BCRP Expression | IC50 of SN-38 (nM) | IC50 of SN-38 + this compound (1 µM) (nM) | Fold Reversal |
| HCT116 | Parental | Low | 2.5 | 2.3 | ~1 |
| HCT116/BCRP | BCRP-Transduced | High | 85.7 | 4.1 | 20.9 |
| A549 | Parental | Low | 3.2 | 3.0 | ~1 |
| A549/SN4 | SN-38 Resistant | High | 121.0 | 5.8 | 20.9 |
Data synthesized from published studies.
Table 2: Reversal of Mitoxantrone and Topotecan Resistance by this compound in HCT116/BCRP Cells
| Anticancer Drug | IC50 (nM) | IC50 + this compound (1 µM) (nM) | Fold Reversal |
| Mitoxantrone | 250.0 | 15.0 | 16.7 |
| Topotecan | 500.0 | 30.0 | 16.7 |
Data synthesized from published studies.
Experimental Protocols
Generation of BCRP-Overexpressing Drug-Resistant Cell Lines
Objective: To develop cell line models with acquired resistance mediated by BCRP overexpression.
Materials:
-
Parental cancer cell line (e.g., HCT116, A549)
-
BCRP substrate chemotherapeutic drug (e.g., SN-38, topotecan)
-
Complete cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
DMSO
-
MTT reagent
-
96-well plates
Protocol:
-
Determine the initial IC50: Culture the parental cell line and determine the 50% inhibitory concentration (IC50) of the selected drug using a standard MTT assay.
-
Continuous Exposure: Culture the parental cells in the presence of the drug at a starting concentration equal to the IC50.
-
Stepwise Dose Escalation: Once the cells have adapted and are proliferating steadily, gradually increase the drug concentration in the culture medium. A common approach is to increase the concentration by 1.5 to 2-fold at each step.
-
Monitor and Select: Continuously monitor the cells for viability and proliferation. Select the surviving cell populations and expand them.
-
Characterize Resistance: After several months of selection (typically 3-6 months), confirm the development of a stable resistant cell line by determining the new, higher IC50 of the drug.
-
Confirm BCRP Overexpression: Validate that the resistance is mediated by BCRP by performing Western blotting to assess BCRP protein levels.
Cell Viability (MTT) Assay to Evaluate Reversal of Resistance
Objective: To quantify the ability of this compound to restore the cytotoxic effect of a chemotherapeutic drug in resistant cells.
Materials:
-
Parental and BCRP-overexpressing resistant cancer cell lines
-
This compound
-
BCRP substrate chemotherapeutic drug (e.g., SN-38)
-
Complete cell culture medium
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
-
96-well plates
Protocol:
-
Cell Seeding: Seed the parental and resistant cells in 96-well plates at an appropriate density (e.g., 3,000-5,000 cells/well) and allow them to attach overnight.
-
Drug Treatment:
-
Prepare serial dilutions of the chemotherapeutic drug (e.g., SN-38) in culture medium.
-
Prepare a solution of this compound in culture medium at a fixed concentration (e.g., 1 µM).
-
Treat the cells with the chemotherapeutic drug alone or in combination with this compound. Include untreated and vehicle-treated controls.
-
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 values.
Intracellular Drug Accumulation Assay (Hoechst 33342 Efflux)
Objective: To assess the inhibitory effect of this compound on the efflux function of BCRP.
Materials:
-
Parental and BCRP-overexpressing resistant cancer cell lines
-
This compound
-
Hoechst 33342 (a fluorescent BCRP substrate)
-
Complete cell culture medium
-
PBS or HBSS
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader or flow cytometer
Protocol:
-
Cell Seeding: Seed cells in 96-well black, clear-bottom plates and allow them to attach overnight.
-
Pre-incubation with this compound: Pre-incubate the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or a known BCRP inhibitor (positive control) in culture medium for 30-60 minutes at 37°C.
-
Hoechst 33342 Staining: Add Hoechst 33342 to a final concentration of 5 µM to each well and incubate for 30-60 minutes at 37°C, protected from light.[2]
-
Wash: Gently wash the cells twice with ice-cold PBS to remove extracellular dye.
-
Fluorescence Measurement:
-
Plate Reader: Add 100 µL of PBS to each well and measure the intracellular fluorescence using a microplate reader with excitation at ~350 nm and emission at ~460 nm.
-
Flow Cytometer: Trypsinize the cells, resuspend in PBS, and analyze the fluorescence intensity on a flow cytometer.
-
-
Data Analysis: Compare the fluorescence intensity in this compound-treated cells to that in untreated cells. An increase in fluorescence indicates inhibition of BCRP-mediated efflux.
Western Blotting for BCRP Protein Expression
Objective: To determine the effect of this compound on the total protein expression of BCRP.
Materials:
-
BCRP-overexpressing resistant cancer cell lines
-
This compound
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody against BCRP/ABCG2
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Treatment: Treat BCRP-overexpressing cells with this compound (e.g., 1 µM) for various time points (e.g., 24, 48, 72 hours). Include an untreated control.
-
Protein Extraction: Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary anti-BCRP antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Strip the membrane and re-probe with an antibody against the loading control to ensure equal protein loading. Quantify the band intensities to determine the relative change in BCRP expression.
Mandatory Visualizations
Caption: BCRP-mediated drug efflux and its inhibition by this compound.
Caption: Workflow for studying this compound-mediated reversal of drug resistance.
References
- 1. Novel acrylonitrile derivatives, this compound and YHO-13351, reverse BCRP/ABCG2-mediated drug resistance in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and functional characterization of breast cancer resistance protein in human bronchial epithelial cells (Calu-3) - PMC [pmc.ncbi.nlm.nih.gov]
Using YHO-13177 to Elucidate the Function of the BCRP Transporter
Application Notes and Protocols
Introduction
The Breast Cancer Resistance Protein (BCRP), also known as ATP-binding cassette subfamily G member 2 (ABCG2), is a transmembrane protein that plays a crucial role in multidrug resistance (MDR) in cancer cells.[1][2][3] As a member of the ATP-binding cassette (ABC) transporter superfamily, BCRP utilizes the energy from ATP hydrolysis to actively efflux a wide range of xenobiotics, including many chemotherapeutic agents, from the cell.[1] This action reduces the intracellular concentration of anticancer drugs, diminishing their efficacy and leading to treatment failure. BCRP is expressed in various normal tissues, including the intestine, liver, and the blood-brain barrier, where it contributes to the absorption, distribution, and elimination of drugs and protects tissues from toxic substances.[4][5]
YHO-13177 is a potent and specific inhibitor of the BCRP transporter.[6][7] This acrylonitrile derivative has been instrumental in studying the function of BCRP and overcoming BCRP-mediated multidrug resistance.[6][8] this compound enhances the cytotoxicity of BCRP substrate drugs by blocking their efflux from cancer cells.[6][9] Its specificity for BCRP, with little to no effect on other major ABC transporters like P-glycoprotein (P-gp) and Multidrug Resistance-Associated Protein 1 (MRP1), makes it a valuable research tool for isolating the specific contribution of BCRP to drug resistance.[8][9]
These application notes provide detailed protocols for using this compound to investigate the function of the BCRP transporter in cancer cell lines.
Mechanism of Action of this compound
This compound exhibits a dual mechanism to counteract BCRP-mediated drug resistance:
-
Inhibition of Transport Function : this compound directly inhibits the efflux activity of the BCRP transporter. This leads to an increased intracellular accumulation of BCRP substrates, such as the fluorescent dye Hoechst 33342 and various anticancer drugs.[8][9]
-
Post-transcriptional Downregulation : Prolonged exposure (over 24 hours) to this compound has been shown to partially suppress the expression of the BCRP protein without affecting its mRNA levels.[8][9] This suggests that this compound may accelerate the degradation or inhibit the biosynthesis of the BCRP protein.[8]
References
- 1. Transcription factor-mediated regulation of the BCRP/ABCG2 efflux transporter: a review across tissues and species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting breast cancer resistance protein (BCRP/ABCG2) in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. Role of Breast Cancer Resistance Protein (BCRP/ABCG2) in Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. nbinno.com [nbinno.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Novel acrylonitrile derivatives, this compound and YHO-13351, reverse BCRP/ABCG2-mediated drug resistance in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for YHO-13177 In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
YHO-13177 is a potent and specific inhibitor of the Breast Cancer Resistance Protein (BCRP/ABCG2), an ATP-binding cassette (ABC) transporter. Overexpression of BCRP is a significant mechanism of multidrug resistance (MDR) in cancer cells, leading to the efflux of various chemotherapeutic agents and reduced treatment efficacy. This compound reverses this resistance by blocking the transporter's function. Due to its low water solubility, in vivo studies are typically conducted using its water-soluble prodrug, YHO-13351, which is rapidly converted to this compound in the body.
These application notes provide detailed protocols for the in vivo administration of YHO-13351 (as a proxy for this compound) and its use in combination with chemotherapy in murine xenograft models.
Data Presentation
Table 1: In Vivo Dosage and Administration of YHO-13351 in Mice
| Administration Route | Dosage (YHO-13351) | Vehicle/Solvent | Resulting Peak Plasma Concentration of this compound | Time to Peak Concentration | Bioavailability | Reference |
| Intravenous (i.v.) | 31 mg/kg | Not explicitly stated, but highly water soluble (>100 mg/mL) | 19.7 ± 2.0 µmol/L | 5 minutes | - | [1] |
| Oral (p.o.) | 117 mg/kg | Not explicitly stated, but highly water soluble (>100 mg/mL) | 27.3 ± 5.3 µmol/L | 30 minutes | 86.5% | [1] |
| Intraperitoneal (i.p.) | 100 mg/kg or 200 mg/kg (in combination with irinotecan) | Not explicitly stated, likely saline or PBS due to high water solubility | Not reported | Not reported | Not reported | [1] |
Table 2: Pharmacokinetic Parameters of this compound after YHO-13351 Administration in Mice
| Administration Route | Dosage (YHO-13351) | This compound Half-life (t½) | This compound Sustained Plasma Concentration (>1.0 µmol/L) | YHO-13351 Plasma Presence | Reference |
| Intravenous (i.v.) | 31 mg/kg | < 5 minutes (for YHO-13351 conversion) | Not reported | Undetectable within 5 minutes | [1][2] |
| Oral (p.o.) | 117 mg/kg | < 5 minutes (for YHO-13351 conversion) | At least 8 hours | Undetectable within 5 minutes | [1][2] |
Experimental Protocols
Protocol 1: Preparation and Administration of YHO-13351 for In Vivo Studies
Objective: To prepare and administer YHO-13351 to mice for pharmacokinetic or efficacy studies.
Materials:
-
YHO-13351 powder
-
Sterile, pyrogen-free saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes and needles (appropriate gauge for the administration route)
Procedure:
-
Reconstitution of YHO-13351:
-
For a desired concentration, weigh the appropriate amount of YHO-13351 powder in a sterile microcentrifuge tube.
-
Add the required volume of sterile saline or PBS to achieve the final concentration.
-
Vortex thoroughly until the powder is completely dissolved. Prepare the solution fresh on the day of administration.
-
Administration:
-
Intravenous (i.v.) Injection: Administer the prepared YHO-13351 solution via the tail vein. A typical volume for tail vein injection in mice is 100-200 µL.
-
Oral (p.o.) Gavage: Administer the solution directly into the stomach using a gavage needle. Ensure the animal's head is properly restrained to prevent injury. A typical volume for oral gavage in mice is 100-200 µL.
-
Intraperitoneal (i.p.) Injection: Inject the solution into the peritoneal cavity. Lift the mouse by the scruff of the neck and tilt it slightly head-down to allow the abdominal organs to shift, minimizing the risk of organ puncture. Insert the needle into the lower quadrant of the abdomen.
-
Protocol 2: In Vivo Efficacy Study in a BCRP-Overexpressing Xenograft Model
Objective: To evaluate the ability of YHO-13351 to reverse BCRP-mediated drug resistance in a human tumor xenograft model in mice. This protocol is based on studies using HCT116/BCRP or P388/BCRP cells in combination with irinotecan[3].
Materials:
-
BCRP-overexpressing human cancer cells (e.g., HCT116/BCRP) and parental cells (HCT116)
-
Immunocompromised mice (e.g., athymic nude mice)
-
Matrigel (optional, can improve tumor take rate)
-
YHO-13351
-
Irinotecan
-
Sterile saline or PBS
-
Calipers for tumor measurement
-
Animal housing and monitoring equipment
Procedure:
-
Tumor Cell Implantation:
-
Culture HCT116/BCRP and HCT116 cells under standard conditions.
-
Harvest the cells and resuspend them in sterile saline or PBS, with or without Matrigel (1:1 ratio).
-
Subcutaneously inject 1 x 10^6 to 5 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.
-
-
Tumor Growth and Animal Grouping:
-
Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (n=5-10 mice per group):
-
Group 1: Vehicle control
-
Group 2: Irinotecan alone
-
Group 3: YHO-13351 alone
-
Group 4: Irinotecan + YHO-13351
-
-
-
Treatment Administration:
-
YHO-13351: Based on published studies, administer YHO-13351 (e.g., 100-200 mg/kg) via i.p. injection or oral gavage. The administration can be done shortly before or concurrently with the chemotherapeutic agent.
-
Irinotecan: Administer irinotecan at a dose of 30 mg/kg via i.p. injection[1].
-
The treatment schedule can vary, but a typical schedule might be once daily or every other day for a specified period (e.g., 2-3 weeks).
-
-
Monitoring and Endpoints:
-
Continue to monitor tumor volume and body weight throughout the study.
-
Primary endpoints can include tumor growth inhibition and changes in animal survival.
-
At the end of the study, mice are euthanized, and tumors can be excised for further analysis (e.g., histology, biomarker analysis).
-
Mandatory Visualization
Caption: BCRP/ABCG2-mediated drug efflux and its inhibition by this compound.
Caption: General experimental workflow for an in vivo xenograft study.
References
Application Notes and Protocols for Assessing YHO-13177 Efficacy in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
YHO-13177 is a potent and specific inhibitor of the Breast Cancer Resistance Protein (BCRP/ABCG2), an ATP-binding cassette (ABC) transporter.[1][2] Overexpression of BCRP in cancer cells is a significant mechanism of multidrug resistance (MDR), as it actively effluxes a wide range of chemotherapeutic agents, thereby reducing their intracellular concentration and efficacy.[1][2] this compound reverses this resistance by blocking the transport function of BCRP.[1][2] These application notes provide detailed protocols for assessing the efficacy of this compound in cell culture, enabling researchers to quantify its ability to sensitize cancer cells to chemotherapy.
The following sections detail key experiments to evaluate the efficacy of this compound, including its effects on cell viability in combination with chemotherapeutic drugs, its ability to inhibit BCRP-mediated drug efflux, its impact on BCRP protein expression, and its potential to induce apoptosis.
Data Presentation
Table 1: Reversal of Chemotherapeutic Resistance by this compound in BCRP-Overexpressing Cancer Cells
This table summarizes the potentiation of cytotoxicity of various chemotherapeutic agents by this compound in cancer cell lines overexpressing BCRP. The data is presented as the half-maximal inhibitory concentration (IC50) in the absence and presence of this compound, along with the fold reversal of resistance.
| Cell Line | Chemotherapeutic Agent | IC50 without this compound (nmol/L) | IC50 with this compound (1 µmol/L) (nmol/L) | Fold Reversal |
| HCT116/BCRP | SN-38 | 83.2 | 2.6 | 32.0 |
| HCT116/BCRP | Topotecan | 215 | 11.2 | 19.2 |
| HCT116/BCRP | Mitoxantrone | 185 | 5.8 | 31.9 |
| A549/SN4 | SN-38 | 117 | 4.1 | 28.5 |
| A549/SN4 | Topotecan | 312 | 19.8 | 15.8 |
| A549/SN4 | Mitoxantrone | 254 | 9.3 | 27.3 |
Data synthesized from multiple sources.
Table 2: Effect of this compound on Intracellular Accumulation of Hoechst 33342
This table illustrates the efficacy of this compound in inhibiting the efflux function of BCRP, measured by the increase in intracellular accumulation of the BCRP substrate Hoechst 33342.
| Cell Line | This compound Concentration (µmol/L) | Increase in Hoechst 33342 Accumulation (Fold Change vs. Control) |
| HCT116/BCRP | 0.1 | ~5 |
| HCT116/BCRP | 1 | ~10 |
| HCT116/BCRP | 10 | ~12 |
| A549/SN4 | 0.1 | ~4 |
| A549/SN4 | 1 | ~8 |
| A549/SN4 | 10 | ~10 |
Data is estimated based on graphical representations in the source material.[1]
Table 3: Effect of this compound on BCRP Protein Expression
This table quantifies the impact of this compound treatment on the expression levels of BCRP protein in overexpressing cell lines.
| Cell Line | This compound Concentration (µmol/L) | Treatment Duration (hours) | Reduction in BCRP Protein Expression (%) |
| HCT116/BCRP | 1 | 24 | Partial but appreciable suppression |
| HCT116/BCRP | 1 | 48 | Appreciable suppression |
| A549/SN4 | 1 | 24 | Partial but appreciable suppression |
| A549/SN4 | 1 | 48 | Appreciable suppression |
Quantitative percentage reduction was not explicitly stated in the source material, but described as "partially but appreciably suppressed".[1]
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of chemotherapeutic agents in the presence and absence of this compound and to calculate the fold reversal of resistance.
Materials:
-
BCRP-overexpressing cancer cell line (e.g., HCT116/BCRP, A549/SN4) and parental cell line.
-
Complete cell culture medium.
-
This compound.
-
Chemotherapeutic agent (e.g., SN-38, mitoxantrone, topotecan).
-
96-well plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS).
-
Microplate reader.
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Prepare serial dilutions of the chemotherapeutic agent.
-
Treat the cells with the chemotherapeutic agent in the presence or absence of a fixed, non-toxic concentration of this compound (e.g., 1 µmol/L). Include wells with this compound alone to confirm its lack of cytotoxicity.
-
Incubate the plates for 72-96 hours.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values from the dose-response curves and determine the fold reversal of resistance (IC50 without this compound / IC50 with this compound).
Caption: Workflow for the MTT-based cell viability assay.
Intracellular Drug Accumulation Assay (Hoechst 33342 Staining)
Objective: To measure the ability of this compound to inhibit the efflux function of BCRP using the fluorescent substrate Hoechst 33342.
Materials:
-
BCRP-overexpressing and parental cells.
-
Hoechst 33342 solution.
-
This compound.
-
Flow cytometer or fluorescence microscope.
-
PBS.
Protocol:
-
Harvest and wash the cells, then resuspend them in culture medium.
-
Pre-incubate the cells with various concentrations of this compound or a vehicle control for 30 minutes at 37°C.
-
Add Hoechst 33342 (e.g., 5 µg/mL) to the cell suspension and incubate for another 30-60 minutes at 37°C, protected from light.
-
Wash the cells twice with ice-cold PBS to remove extracellular dye.
-
Resuspend the cells in cold PBS.
-
Analyze the intracellular fluorescence of Hoechst 33342 using a flow cytometer or visualize using a fluorescence microscope.
-
Quantify the increase in fluorescence in this compound-treated cells compared to the control.
Caption: Workflow for the Hoechst 33342 accumulation assay.
Western Blotting for BCRP/ABCG2 Expression
Objective: To determine the effect of this compound on the total protein expression level of BCRP.
Materials:
-
BCRP-overexpressing cells.
-
This compound.
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels.
-
PVDF membrane.
-
Primary antibody against BCRP/ABCG2.
-
Primary antibody against a loading control (e.g., β-actin, GAPDH).
-
HRP-conjugated secondary antibody.
-
Chemiluminescence detection reagent.
-
Imaging system.
Protocol:
-
Treat cells with this compound for various time points (e.g., 24, 48 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary anti-BCRP antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
Quantify the band intensities and normalize the BCRP signal to the loading control.
Caption: Workflow for Western blotting analysis of BCRP expression.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To assess whether this compound, alone or in combination with chemotherapy, induces apoptosis.
Materials:
-
Cancer cell line of interest.
-
This compound.
-
Chemotherapeutic agent.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer).
-
Flow cytometer.
Protocol:
-
Seed cells and treat them with this compound, the chemotherapeutic agent, or a combination of both for a specified time.
-
Harvest the cells, including any floating cells in the medium.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).
Caption: Workflow for Annexin V/PI apoptosis assay.
Signaling Pathways
The expression and function of BCRP/ABCG2 are regulated by complex signaling networks. Understanding these pathways can provide insights into the mechanisms of drug resistance and how this compound may exert its effects beyond direct inhibition.
Transcriptional Regulation of BCRP/ABCG2
The transcription of the ABCG2 gene is controlled by various transcription factors that bind to its promoter region. This regulation is often cell-type specific and can be induced by hypoxia, hormones, and xenobiotics.
Caption: Key transcription factors regulating BCRP/ABCG2 gene expression.
Post-Translational Regulation and Trafficking of BCRP/ABCG2
Signaling pathways such as PI3K/Akt and MAPK/ERK can influence the function of BCRP by regulating its localization to the cell membrane and potentially its degradation.
Caption: Signaling pathways affecting BCRP/ABCG2 trafficking and function.
Mechanism of Action of this compound
This compound primarily acts by directly inhibiting the efflux function of the BCRP/ABCG2 transporter. Additionally, it may reduce the total amount of functional BCRP protein at the cell surface over time.
Caption: this compound inhibits BCRP-mediated drug efflux, leading to increased intracellular drug concentration and cell death.
References
Application Notes and Protocols: Overcoming SN-38 Resistance with YHO-13177
For Researchers, Scientists, and Drug Development Professionals
Introduction
SN-38, the active metabolite of the chemotherapeutic agent irinotecan, is a potent topoisomerase I inhibitor used in the treatment of various cancers, including colorectal cancer.[1] Its efficacy, however, is often limited by the development of multidrug resistance (MDR).[1] A primary mechanism of resistance to SN-38 is the overexpression of the ATP-binding cassette (ABC) transporter protein ABCG2, also known as breast cancer resistance protein (BCRP).[2] This transporter actively pumps SN-38 out of cancer cells, reducing its intracellular concentration and thereby its cytotoxic effect.[2]
YHO-13177 is a novel, potent, and specific inhibitor of ABCG2.[3] By blocking the efflux pump activity of ABCG2, this compound can restore the intracellular concentration of SN-38 in resistant cancer cells, thereby re-sensitizing them to its therapeutic effects.[3] This document provides detailed application notes and protocols for combining this compound with SN-38 to overcome drug resistance in preclinical cancer models.
Data Presentation
The following tables summarize the quantitative data on the efficacy of combining this compound (or its water-soluble prodrug, YHO-13351) with SN-38 in SN-38-resistant cancer cell lines.
Table 1: In Vitro Efficacy of SN-38 in Combination with YHO-13351 in SN-38-Resistant Human Breast and Gastric Cancer Cell Lines
| Cell Line | Parental/Resistant | Treatment | IC50 (nmol/L) of SN-38 | Fold Resistance |
| MDA-MB-231 | Parental | SN-38 alone | 2.5 ± 0.4 | - |
| MDA-MB-231-S120 | Resistant | SN-38 alone | 120 ± 15 | ~48 |
| MDA-MB-231-S120 | Resistant | SN-38 + 1 µmol/L YHO-13351 | 8.5 ± 1.2 | ~3.4 |
| NCI-N87 | Parental | SN-38 alone | 3.1 ± 0.5 | - |
| NCI-N87-S120 | Resistant | SN-38 alone | 150 ± 20 | ~48 |
| NCI-N87-S120 | Resistant | SN-38 + 1 µmol/L YHO-13351 | 12.5 ± 2.1 | ~4 |
Data synthesized from studies demonstrating the reversal of ABCG2-mediated SN-38 resistance. The addition of the ABCG2 inhibitor YHO-13351 significantly reduced the IC50 of SN-38 in resistant cells, bringing it closer to the values observed in the parental, sensitive cell lines.
Table 2: In Vivo Antitumor Activity of Irinotecan in Combination with YHO-13351 in an HCT116/BCRP Xenograft Model
| Treatment Group | Mean Survival Time (days) | Increase in Lifespan (%) |
| Control (vehicle) | 20.5 | - |
| Irinotecan (30 mg/kg, i.v., days 1, 5, 9) | 22.0 | 7.3 |
| YHO-13351 (50 mg/kg, p.o., days 1, 5, 9) | 21.0 | 2.4 |
| Irinotecan + YHO-13351 | 35.5 | 73.2 |
Data adapted from preclinical studies showing that the combination of irinotecan (which is converted to SN-38 in vivo) and YHO-13351 significantly prolonged the survival of mice bearing tumors that overexpress ABCG2.[3]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures, the following diagrams are provided in DOT language script.
Caption: Mechanism of this compound in overcoming ABCG2-mediated SN-38 resistance.
Caption: Experimental workflow for in vitro cytotoxicity assay.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol details the determination of the half-maximal inhibitory concentration (IC50) of SN-38 in the presence or absence of this compound.
Materials:
-
Parental (SN-38 sensitive) and SN-38 resistant cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
SN-38 (stock solution in DMSO)
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the parental and resistant cells.
-
Seed the cells into 96-well plates at a density of 5,000 cells/well in 100 µL of complete medium.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of SN-38 in complete medium.
-
Prepare solutions of SN-38 in combination with a fixed, non-toxic concentration of this compound (e.g., 1 µmol/L).
-
Remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells with medium and DMSO as a vehicle control.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 values by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.
-
Protocol 2: Intracellular Drug Accumulation Assay
This protocol measures the effect of this compound on the intracellular accumulation of an ABCG2 substrate, such as Hoechst 33342, which can serve as a surrogate for SN-38 accumulation.
Materials:
-
Parental and SN-38 resistant cancer cell lines
-
Complete cell culture medium
-
Hoechst 33342 (stock solution in water or DMSO)
-
This compound (stock solution in DMSO)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Preparation:
-
Culture parental and resistant cells to 70-80% confluency.
-
-
Drug Treatment:
-
Pre-incubate the cells with a non-toxic concentration of this compound (e.g., 1 µmol/L) or vehicle control for 1 hour at 37°C.
-
Add Hoechst 33342 (e.g., 5 µg/mL) to the medium and incubate for an additional 30-60 minutes at 37°C.
-
-
Cell Harvesting and Washing:
-
Trypsinize the cells and wash them twice with ice-cold PBS.
-
-
Data Acquisition:
-
Resuspend the cells in PBS.
-
Analyze the intracellular fluorescence of Hoechst 33342 using a flow cytometer or visualize using a fluorescence microscope.
-
-
Data Analysis:
-
Compare the mean fluorescence intensity between the different treatment groups to determine the effect of this compound on substrate accumulation.
-
Protocol 3: In Vivo Xenograft Tumor Model
This protocol outlines a study to evaluate the efficacy of combining irinotecan (the prodrug of SN-38) with YHO-13351 (the water-soluble prodrug of this compound) in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
SN-38 resistant cancer cells that overexpress ABCG2 (e.g., HCT116/BCRP)
-
Matrigel (optional)
-
Irinotecan hydrochloride
-
YHO-13351
-
Sterile saline or other appropriate vehicle
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation:
-
Subcutaneously inject 5 x 10^6 SN-38 resistant cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x length x width^2).
-
When tumors reach a palpable size (e.g., 100-200 mm^3), randomize the mice into treatment groups (e.g., vehicle control, irinotecan alone, YHO-13351 alone, irinotecan + YHO-13351).
-
-
Drug Administration:
-
Administer irinotecan intravenously (e.g., 30 mg/kg) on a scheduled basis (e.g., once a week for 3 weeks).
-
Administer YHO-13351 orally (e.g., 50 mg/kg) shortly before each irinotecan injection.
-
-
Monitoring and Data Collection:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the mice for any signs of toxicity.
-
The primary endpoint may be tumor growth inhibition or survival.
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each treatment group.
-
Perform statistical analysis to compare the antitumor efficacy between the different treatment groups.
-
Generate Kaplan-Meier survival curves and perform log-rank tests to compare survival between groups.
-
Disclaimer: These protocols are intended for research purposes only and should be performed by trained professionals in a laboratory setting. Appropriate safety precautions should be taken when handling chemotherapeutic agents and other chemicals. The specific concentrations and treatment schedules may need to be optimized for different cell lines and experimental models.
References
- 1. Targeting breast cancer resistance protein (BCRP/ABCG2) in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Randomized Study of the Effects of Additional Fruit and Nuts Consumption on Hepatic Fat Content, Cardiovascular Risk Factors and Basal Metabolic Rate | PLOS One [journals.plos.org]
- 3. Micropharmacology of monoclonal antibodies in solid tumors: direct experimental evidence for a binding site barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: In Vivo Imaging of CCR2 Antagonist Activity
Note on YHO-13177: Publicly available scientific literature primarily identifies this compound and its prodrug, YHO-13351, as potent and specific inhibitors of the Breast Cancer Resistance Protein (BCRP/ABCG2), a key factor in multidrug resistance in cancer.[1][2][3][4] These compounds have been shown to reverse resistance to various chemotherapeutic agents by inhibiting the efflux of drugs from cancer cells.[3][4]
The following application notes and protocols are based on the user's request to monitor the activity of a C-C chemokine receptor type 2 (CCR2) antagonist. While this compound's primary documented target is BCRP, these methodologies are appropriate for any therapeutic agent designed to inhibit the CCL2/CCR2 signaling axis, a critical pathway in the recruitment of inflammatory cells.
Introduction: The CCL2/CCR2 Axis in Inflammation
The C-C chemokine ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1), is a potent chemokine that plays a crucial role in the recruitment of monocytes, macrophages, and other inflammatory cells to sites of tissue injury, infection, or disease.[5] It exerts its effect by binding to its primary receptor, CCR2, which is highly expressed on inflammatory monocytes (Ly6Chigh in mice).[5][6] This signaling axis is a key driver in numerous pathologies, including atherosclerosis, rheumatoid arthritis, pulmonary fibrosis, and cancer metastasis, making it an attractive target for therapeutic intervention.[5][7][8][9]
CCR2 antagonists are small molecules designed to block the CCL2/CCR2 interaction, thereby inhibiting the migration of CCR2-expressing cells from the bone marrow and spleen to inflamed tissues.[5][9] Monitoring the pharmacodynamic activity of these antagonists in vivo is essential for drug development. Non-invasive imaging techniques provide a powerful means to quantify receptor occupancy, assess the downstream effects on cell trafficking, and determine therapeutic efficacy longitudinally in living subjects.
Signaling Pathway and Inhibition
The binding of CCL2 to CCR2 on a monocyte initiates a G-protein coupled signaling cascade, leading to cellular polarization, actin rearrangement, and directed migration (chemotaxis) towards the CCL2 gradient. A CCR2 antagonist physically blocks this binding site, preventing downstream signaling and subsequent cell recruitment.
In Vivo Imaging Modalities
Two primary imaging modalities are particularly well-suited for monitoring CCR2 antagonist activity: Positron Emission Tomography (PET) for direct quantification of receptor engagement and Optical Imaging (Bioluminescence) for assessing the functional downstream effects on cell trafficking.
Positron Emission Tomography (PET)
PET imaging offers high sensitivity for quantifying the concentration of a radiolabeled tracer in vivo. By using a PET tracer that specifically binds to CCR2, one can directly measure receptor density and assess the degree to which an antagonist drug occupies the receptor.
Key Application: To quantify CCR2 expression at a target site and determine receptor occupancy by a CCR2 antagonist. Common Tracer: 64Cu-DOTA-ECL1i, a peptide-based tracer that binds with high affinity to CCR2.[10][11][12][13]
Optical Imaging (Bioluminescence)
Bioluminescence imaging (BLI) is a highly sensitive optical technique that detects light produced by luciferase enzymes. Using transgenic reporter mice where luciferase expression is driven by a specific promoter (e.g., Ccr2), BLI can be used to non-invasively track the location and quantity of CCR2-expressing cells in real-time.[14][15]
Key Application: To longitudinally monitor the migration and accumulation of CCR2-positive cells in a disease model and assess the functional impact of antagonist treatment. Common Models: Ccr2-RFP/luciferase transgenic mice; models of inflammation like thioglycollate-induced peritonitis or subcutaneous lipopolysaccharide (LPS) injection.[14][15]
Experimental Protocols
Protocol 1: Quantifying CCR2 Blockade with PET Imaging
This protocol describes a method to assess the efficacy of a CCR2 antagonist by measuring the displacement of a CCR2-targeted PET radiotracer.
Objective: To determine if the administration of a CCR2 antagonist reduces the binding of 64Cu-DOTA-ECL1i to CCR2-rich tissues in a mouse model of inflammation.
Materials:
-
Animal Model: Mice with induced localized inflammation (e.g., myocardial infarction, pulmonary fibrosis, or sterile peritonitis).[7][10]
-
CCR2 Antagonist (Test Compound).
-
Anesthesia: Isoflurane (1-2% for maintenance).
-
Small animal PET/CT scanner.
Methodology:
-
Animal Model Induction:
-
Induce the chosen inflammatory disease model. For example, for sterile peritonitis, inject 1 mL of 3% thioglycollate intraperitoneally. Allow 48-72 hours for significant CCR2+ monocyte recruitment.
-
-
Study Groups:
-
Group 1 (Baseline): Vehicle control + 64Cu-DOTA-ECL1i.
-
Group 2 (Antagonist Treatment): CCR2 Antagonist + 64Cu-DOTA-ECL1i.
-
(Optional) Group 3 (Specificity Control): Vehicle control + excess unlabeled ECL1i peptide (blocking agent) + 64Cu-DOTA-ECL1i.
-
-
Dosing:
-
Administer the CCR2 antagonist or vehicle to the respective groups via the appropriate route (e.g., oral gavage, intraperitoneal injection). The timing should be based on the known pharmacokinetics of the antagonist to ensure peak receptor engagement during imaging.
-
-
Radiotracer Administration:
-
At a predetermined time post-antagonist administration, inject ~5.55 MBq (150 µCi) of 64Cu-DOTA-ECL1i intravenously (tail vein) into each mouse.
-
-
PET/CT Imaging:
-
At 1-2 hours post-tracer injection, anesthetize the mice with isoflurane.
-
Position the mouse in the PET/CT scanner.
-
Acquire a 5-10 minute CT scan for anatomical co-registration.
-
Acquire a 15-20 minute static PET scan.
-
-
Data Analysis:
-
Reconstruct the PET and CT images.
-
Draw regions of interest (ROIs) on the fused PET/CT images over the site of inflammation (e.g., peritoneal cavity, inflamed heart) and a reference tissue (e.g., muscle).[7][10]
-
Calculate the tracer uptake, typically expressed as the percentage of injected dose per gram of tissue (%ID/g).
-
Compare the %ID/g in the target tissue between the baseline and antagonist-treated groups. A significant reduction in tracer uptake in the treated group indicates successful receptor blockade.
-
Protocol 2: Monitoring Monocyte Trafficking with Bioluminescence Imaging
This protocol uses bioluminescence to visualize the effect of a CCR2 antagonist on the recruitment of CCR2-expressing cells to a site of inflammation.
Objective: To determine if a CCR2 antagonist inhibits the accumulation of CCR2-luciferase expressing cells in response to an inflammatory stimulus.
Materials:
-
Animal Model: Ccr2-luciferase reporter mice.
-
Inflammatory Agent: Lipopolysaccharide (LPS) or Phorbol 12-myristate 13-acetate (PMA).[14][16]
-
CCR2 Antagonist (Test Compound).
-
Substrate: D-Luciferin (typically 150 mg/kg).
-
Anesthesia: Isoflurane.
-
In Vivo Imaging System (IVIS) or similar bioluminescence imager.
Methodology:
-
Baseline Imaging (Optional):
-
Acquire a baseline bioluminescence image of the mice to ensure there is no pre-existing signal.
-
-
Study Groups:
-
Group 1 (Control): Administer vehicle, followed by the inflammatory agent.
-
Group 2 (Antagonist Treatment): Administer the CCR2 antagonist, followed by the inflammatory agent.
-
-
Dosing and Inflammation Induction:
-
Administer the CCR2 antagonist or vehicle.
-
After the appropriate pre-treatment time, induce localized inflammation by injecting a small volume (e.g., 20-50 µL) of LPS (1 mg/mL) or PMA subcutaneously into the hind paw or back of the mouse.[14]
-
-
Longitudinal Bioluminescence Imaging:
-
At various time points post-inflammation (e.g., 6, 24, 48, and 72 hours), perform imaging.
-
Anesthetize the mice with isoflurane.
-
Administer D-luciferin (150 mg/kg) via intraperitoneal injection.
-
Wait 10-15 minutes for substrate distribution.[17]
-
Place the mouse in the imaging chamber and acquire bioluminescence images (exposure time 1-60 seconds, depending on signal intensity).
-
-
Data Analysis:
-
Define a region of interest (ROI) of a fixed size over the site of inflammation.
-
Quantify the signal within the ROI as total photon flux (photons/second).
-
Plot the photon flux over time for both control and antagonist-treated groups. A significant reduction in the bioluminescent signal in the treated group indicates inhibition of CCR2+ cell recruitment.
-
Data Presentation
Quantitative data from imaging studies should be summarized in tables for clear comparison.
Table 1: Example PET Data for CCR2 Receptor Blockade
| Group | N | Target ROI (%ID/g ± SD) | Muscle ROI (%ID/g ± SD) | Target-to-Muscle Ratio |
|---|---|---|---|---|
| Vehicle Control | 5 | 4.5 ± 0.6 | 0.8 ± 0.2 | 5.6 |
| CCR2 Antagonist | 5 | 1.2 ± 0.3* | 0.7 ± 0.1 | 1.7 |
p < 0.05 compared to Vehicle Control
Table 2: Example Bioluminescence Data for Monocyte Infiltration (at 48h)
| Group | N | Photon Flux at Site (x105 p/s/cm²/sr ± SD) | Fold Change vs. Control |
|---|---|---|---|
| Vehicle Control | 6 | 8.2 ± 1.5 | 1.0 |
| CCR2 Antagonist | 6 | 2.1 ± 0.7* | 0.26 |
p < 0.05 compared to Vehicle Control
Experimental Workflow Visualization
A generalized workflow for testing a CCR2 antagonist using in vivo imaging is depicted below.
References
- 1. nbinno.com [nbinno.com]
- 2. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Novel acrylonitrile derivatives, this compound and YHO-13351, reverse BCRP/ABCG2-mediated drug resistance in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting the CCL2/CCR2 Axis in Cancer Immunotherapy: One Stone, Three Birds? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo imaging implicates CCR2+ monocytes as regulators of neutrophil recruitment during arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemokine Receptor 2-targeted Molecular Imaging in Pulmonary Fibrosis. A Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vivo imaging implicates CCR2(+) monocytes as regulators of neutrophil recruitment during arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting CCR2 with its antagonist suppresses viability, motility and invasion by downregulating MMP-9 expression in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. pubs.rsna.org [pubs.rsna.org]
- 12. profiles.wustl.edu [profiles.wustl.edu]
- 13. Targeted PET Imaging of Chemokine Receptor 2-Positive Monocytes and Macrophages in the Injured Heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vivo Imaging Method to Distinguish Acute and Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Real-time in vivo Imaging of LPS-induced Local Inflammation and Drug Deposition in NF-κB Reporter Mice [bio-protocol.org]
- 16. youtube.com [youtube.com]
- 17. In Vivo Imaging Core Facility Methods and Protocols | Chobanian & Avedisian School of Medicine [bumc.bu.edu]
Application Note: High-Throughput Analysis of BCRP/ABCG2 Inhibition by YHO-13177 Using Flow Cytometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Breast Cancer Resistance Protein (BCRP), also known as ABCG2, is a member of the ATP-binding cassette (ABC) transporter superfamily that plays a crucial role in the development of multidrug resistance (MDR) in cancer cells.[1][2][3] BCRP actively extrudes a wide range of chemotherapeutic agents, thereby reducing their intracellular concentration and therapeutic efficacy.[1][3][4][5] Consequently, the development of potent and specific BCRP inhibitors is a key strategy to overcome MDR in cancer therapy. YHO-13177, a novel acrylonitrile derivative, has been identified as a potent and specific inhibitor of BCRP.[4][5][6][7][8][9] This application note provides a detailed protocol for the analysis of BCRP inhibition by this compound using a flow cytometry-based assay.
This compound exhibits a dual mechanism of action. It directly inhibits the efflux function of BCRP and also suppresses the expression of the BCRP protein at the post-transcriptional level.[2][4][10] This compound has been shown to reverse BCRP-mediated resistance to various anticancer drugs, such as SN-38, mitoxantrone, and topotecan, in a concentration-dependent manner.[4][10] this compound is highly specific for BCRP and does not significantly affect the function of other major ABC transporters like P-glycoprotein (P-gp) or Multidrug Resistance-associated Protein 1 (MRP1).[4][8][10]
This document outlines two validated flow cytometry protocols for assessing BCRP inhibition by this compound, utilizing either the fluorescent substrate Hoechst 33342 or pheophorbide A. These methods provide a robust and quantitative platform for screening and characterizing BCRP inhibitors in a high-throughput format.
Data Presentation
Table 1: Inhibitory Activity of this compound on BCRP
| Compound | Target | IC50 | Cell Lines | Substrates | Reference |
| This compound | BCRP/ABCG2 | 10 nM | HCT116/BCRP, A549/SN4, NCI-H460, NCI-H23, RPMI-8226, AsPC-1 | SN-38, mitoxantrone, topotecan, Hoechst 33342 | [4][6][7][10] |
Table 2: Reversal of Drug Resistance by this compound
| Cell Line | Anticancer Drug | This compound Concentration (µM) for Half-Maximal Reversal | Reference |
| HCT116/BCRP | SN-38, mitoxantrone, topotecan | 0.01 - 0.1 | [10] |
| A549/SN4 | SN-38, mitoxantrone, topotecan | 0.01 - 0.1 | [10] |
Experimental Protocols
Protocol 1: Hoechst 33342 Efflux Assay for BCRP Inhibition
This protocol details the measurement of the inhibition of BCRP-mediated efflux of Hoechst 33342, a known BCRP substrate.[3][4][10]
Materials:
-
BCRP-overexpressing cells (e.g., HCT116/BCRP, A549/SN4) and parental control cells (e.g., HCT116, A549).[10]
-
Cell culture medium (e.g., RPMI 1640 with 10% FBS).[10]
-
This compound
-
Hoechst 33342
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Culture BCRP-overexpressing and parental cells to 70-80% confluency.
-
Harvest cells using trypsin and resuspend in fresh culture medium at a concentration of 1 x 10^6 cells/mL.
-
-
Inhibitor and Substrate Incubation:
-
Prepare a serial dilution of this compound in culture medium.
-
Aliquot 1 mL of the cell suspension into flow cytometry tubes.
-
Add this compound at various concentrations to the respective tubes and incubate for 30 minutes at 37°C. Include a vehicle control (e.g., DMSO).
-
Add Hoechst 33342 to a final concentration of 5 µM to all tubes.
-
Incubate for an additional 30 minutes at 37°C, protected from light.[4][10]
-
-
Flow Cytometry Analysis:
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
Analyze the intracellular fluorescence of Hoechst 33342 using a flow cytometer with UV excitation (e.g., 355 nm) and blue emission detection (e.g., 450/50 nm bandpass filter).
-
Record the mean fluorescence intensity (MFI) for each sample.
-
-
Data Analysis:
-
Calculate the increase in Hoechst 33342 accumulation in the presence of this compound compared to the vehicle control.
-
Plot the MFI against the concentration of this compound to determine the IC50 value.
-
Protocol 2: Pheophorbide A Efflux Assay for BCRP Inhibition
This protocol utilizes pheophorbide A, a specific and fluorescent substrate of BCRP, to assess inhibitory activity.[3][11][12][13][14]
Materials:
-
BCRP-overexpressing cells and parental control cells.
-
Cell culture medium.
-
This compound
-
Pheophorbide A
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Prepare cells as described in Protocol 1.
-
-
Inhibitor and Substrate Incubation:
-
Prepare a serial dilution of this compound in culture medium.
-
Aliquot 1 mL of the cell suspension into flow cytometry tubes.
-
Add this compound at various concentrations and incubate for 1 hour at 37°C.[11] Include a vehicle control.
-
Add pheophorbide A to a final concentration of 10 µM to all tubes.[11]
-
Incubate for an additional 1 hour at 37°C, protected from light.[11]
-
-
Flow Cytometry Analysis:
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
Analyze the intracellular fluorescence of pheophorbide A using a flow cytometer with excitation at 488 nm and emission detection in the red channel (e.g., >650 nm longpass filter).[11][12]
-
Record the mean fluorescence intensity (MFI) for each sample.
-
-
Data Analysis:
-
Calculate the increase in pheophorbide A accumulation in the presence of this compound.
-
Determine the IC50 value by plotting the MFI against the inhibitor concentration.
-
Mandatory Visualization
Caption: Experimental workflow for flow cytometry analysis of BCRP inhibition.
Caption: Dual mechanism of BCRP inhibition by this compound.
References
- 1. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 2. Targeting breast cancer resistance protein (BCRP/ABCG2) in cancer - Chen - Translational Cancer Research [tcr.amegroups.org]
- 3. Role of the Breast Cancer Resistance Protein (BCRP/ABCG2) in Drug Transport—an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel acrylonitrile derivatives, this compound and YHO-13351, reverse BCRP/ABCG2-mediated drug resistance in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. BCRP | DC Chemicals [dcchemicals.com]
- 9. This compound | ABCG2 inhibitor | Probechem Biochemicals [probechem.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. The breast cancer resistance protein protects against a major chlorophyll-derived dietary phototoxin and protoporphyria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. kolekcja.ibb.waw.pl [kolekcja.ibb.waw.pl]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Overcoming YHO-13177 solubility issues in aqueous solutions.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility challenges associated with YHO-13177 in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a potent and specific inhibitor of the Breast Cancer Resistance Protein (BCRP/ABCG2), a crucial factor in multidrug resistance in cancer.[1][2] Its primary application is in oncology research to study mechanisms of drug resistance and to enhance the efficacy of chemotherapeutic agents.[2] A significant challenge with this compound is its very low solubility in aqueous solutions, which can complicate its use in in vitro and in vivo experiments.[1]
Q2: What is the documented solubility of this compound?
A2: The solubility of this compound varies significantly between aqueous and organic solvents. It is practically insoluble in water but shows high solubility in dimethyl sulfoxide (DMSO).
Q3: Are there any alternatives to this compound with better aqueous solubility?
A3: Yes, a water-soluble diethylaminoacetate prodrug of this compound, known as YHO-13351, was developed to address the poor aqueous solubility of the parent compound, particularly for in vivo studies.[1] YHO-13351 is rapidly converted to this compound in vivo.[1]
Q4: What is the mechanism of action of this compound?
A4: this compound functions by inhibiting the BCRP/ABCG2 transporter, an ATP-binding cassette (ABC) transporter that pumps a wide range of anticancer drugs out of cancer cells, thereby conferring multidrug resistance.[3][4] By blocking this efflux pump, this compound increases the intracellular concentration and cytotoxicity of co-administered chemotherapeutic agents.[5]
Troubleshooting Guide: Overcoming this compound Precipitation
This guide addresses common issues encountered when preparing this compound solutions for experiments.
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation upon dilution of DMSO stock in aqueous buffer/media | Rapid change in solvent polarity. The hydrophobic nature of this compound causes it to crash out of solution when introduced too quickly into an aqueous environment. | 1. Stepwise Dilution: Instead of adding the DMSO stock directly to the final volume of aqueous buffer, perform serial dilutions in DMSO first to lower the concentration. Then, add the final diluted DMSO solution dropwise to the gently vortexing aqueous medium.[6] 2. Increase Final DMSO Concentration: Ensure the final concentration of DMSO in your experimental setup is sufficient to maintain solubility, typically up to 0.5% in cell culture, though this should be optimized for your specific cell line.[5] 3. Use of Co-solvents: For in vivo preparations, co-solvents like PEG300 and surfactants like Tween-80 can be used in combination with DMSO to improve solubility and stability in aqueous formulations.[7] |
| Cloudiness or visible particles in the final working solution | Incomplete dissolution or aggregation of this compound. | 1. Sonication: After dilution, sonicate the solution in a water bath for 10-15 minutes to break up any aggregates and promote dissolution.[1] 2. Gentle Warming: Briefly warm the solution to 37°C to aid in solubilization. Avoid excessive heat, which could degrade the compound.[8] 3. Filtration: If small particulates persist, you may filter the final working solution through a 0.22 µm syringe filter. However, be aware that this could potentially remove some of the undissolved compound. |
| Inconsistent experimental results | Variability in the concentration of soluble this compound due to precipitation. | 1. Prepare Fresh Solutions: Always prepare fresh working solutions of this compound from a stock solution just before each experiment. 2. Visual Inspection: Before adding the compound to your experimental setup, visually inspect the solution for any signs of precipitation. 3. Control Experiments: Include a vehicle control (e.g., medium with the same final DMSO concentration) in all experiments to account for any solvent effects.[3] |
Quantitative Solubility Data
The following table summarizes the known solubility of this compound and its prodrug, YHO-13351.
| Compound | Solvent | Solubility | Molar Concentration |
| This compound | Water | < 0.1 mg/mL[1] | < 0.27 mM |
| This compound | DMSO | 74 mg/mL[1] | 199.74 mM[1] |
| YHO-13351 | Water | > 100 mg/mL[1] | > 185 mM |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Aseptically weigh the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock, add the corresponding volume of DMSO).
-
Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.
Protocol 2: Preparation of this compound Working Solution for In Vitro Cellular Assays
Objective: To prepare a diluted working solution of this compound in an aqueous cell culture medium while minimizing precipitation.
Materials:
-
This compound DMSO stock solution (from Protocol 1)
-
Pre-warmed cell culture medium
-
Sterile microcentrifuge tubes
Procedure:
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Perform a serial dilution of the stock solution in DMSO to get closer to the final desired concentration. For example, if your stock is 10 mM and your final desired concentration is 10 µM, you might first dilute the stock 1:10 in DMSO to get a 1 mM intermediate solution.
-
Gently vortex the pre-warmed cell culture medium.
-
While vortexing, slowly add the required volume of the intermediate or stock this compound/DMSO solution dropwise into the medium. It is crucial to add the DMSO solution to the aqueous medium and not the other way around.
-
Ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells (typically ≤ 0.5%).[5]
-
Visually inspect the final working solution for any signs of precipitation. If necessary, sonicate briefly.
-
Use the freshly prepared working solution immediately.
Visualizations
BCRP/ABCG2-Mediated Drug Resistance Signaling Pathway
Caption: Signaling pathways influencing BCRP/ABCG2 expression and drug efflux.
Experimental Workflow for Preparing this compound Working Solution
Caption: Workflow for preparing this compound working solutions.
References
- 1. file.selleckchem.com [file.selleckchem.com]
- 2. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 4. sinobiological.com [sinobiological.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
YHO-13177 Technical Support Center: Troubleshooting Inconsistent Experimental Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistencies in experiments involving the BCRP/ABCG2 inhibitor, YHO-13177.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and specific inhibitor of the Breast Cancer Resistance Protein (BCRP/ABCG2), an ATP-binding cassette (ABC) transporter.[1][2] Its primary function is to block the efflux of certain chemotherapeutic agents from cancer cells, thereby increasing their intracellular concentration and potentiating their cytotoxic effects.[1][3] This process can help to reverse multidrug resistance (MDR) in cancer cells that overexpress BCRP.[3]
Q2: this compound has low water solubility. How can I prepare it for my experiments?
This compound exhibits very low solubility in water.[3] For in vitro experiments, it is typically dissolved in a solvent like dimethyl sulfoxide (DMSO) to create a stock solution. For in vivo studies in mice, a water-soluble prodrug, YHO-13351, is often used.[3][4] YHO-13351 is rapidly converted to this compound in the body.[3][4]
Q3: What is the difference between this compound and YHO-13351?
This compound is the active BCRP inhibitor. YHO-13351 is a water-soluble diethylaminoacetate prodrug of this compound, designed for improved bioavailability in in vivo studies.[4] Following administration, YHO-13351 is quickly converted into the active compound, this compound.[3][4]
Q4: Is this compound specific to BCRP/ABCG2?
This compound shows specificity for BCRP/ABCG2.[1] Studies have shown that it does not significantly affect P-glycoprotein (P-gp/MDR1) or multidrug resistance-related protein 1 (MRP1) mediated drug resistance.[4]
Troubleshooting Guides
Issue 1: No observed increase in chemotherapeutic agent cytotoxicity with this compound.
Q: I am not seeing the expected potentiation of my chemotherapeutic drug's cytotoxicity when co-administered with this compound. What could be the issue?
A: Several factors could contribute to this. Consider the following troubleshooting steps:
-
BCRP Expression in Your Cell Line: Confirm that your cancer cell line expresses BCRP/ABCG2. This compound's effect is dependent on the presence of this transporter.[4] You can verify BCRP expression using Western blotting or qPCR.
-
Substrate Specificity: Ensure that your chemotherapeutic agent is a known substrate of BCRP. This compound potentiates the cytotoxicity of BCRP substrates like SN-38, mitoxantrone, and topotecan.[1][4]
-
This compound Concentration: The effect of this compound is concentration-dependent.[3] A typical effective concentration range in vitro is 0.01 to 1 µmol/L.[3] You may need to perform a dose-response experiment to determine the optimal concentration for your specific cell line and drug combination.
-
Drug Incubation Time: Ensure that the incubation time is sufficient for both the chemotherapeutic agent and this compound to exert their effects. A common duration for cytotoxicity assays is 96 hours.[2]
-
Solubility and Stability: Due to its low water solubility, ensure that this compound is fully dissolved in your stock solution (e.g., DMSO) and that it does not precipitate when diluted in your culture medium.
Issue 2: High variability in intracellular accumulation assay results.
Q: My results from the Hoechst 33342 accumulation assay are inconsistent between experiments. Why might this be happening?
A: The Hoechst 33342 dye exclusion assay is a common method to assess BCRP activity. Variability can arise from several sources:
-
Cell Health and Density: Ensure your cells are in the logarithmic growth phase and that cell density is consistent across wells. Over-confluent or unhealthy cells can lead to variable results.
-
Incubation Time: The incubation time with Hoechst 33342 and this compound is critical. A 30-minute incubation has been shown to be effective for observing increased intracellular accumulation of the dye in the presence of this compound.[3][4]
-
This compound Concentration: Use a concentration of this compound that has been shown to effectively inhibit BCRP. Concentrations between 0.1 to 10 µmol/L have been reported to significantly increase Hoechst 33342 accumulation.[3]
-
Consistent Washing Steps: Inconsistent washing after dye incubation can lead to variable background fluorescence. Ensure washing steps are performed uniformly across all samples.
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound in Reversing BCRP-Mediated Drug Resistance
| Cell Line | Chemotherapeutic Agent | Fold Resistance Reversal (approx.) | This compound Concentration |
| HCT116/BCRP | SN-38 | Not specified, but apparent reversal | 0.01 - 1 µmol/L |
| HCT116/BCRP | Topotecan | Not specified, but apparent reversal | 0.01 - 1 µmol/L |
| HCT116/BCRP | Mitoxantrone | Not specified, but apparent reversal | 0.01 - 1 µmol/L |
| A549/SN4 | SN-38 | ~10-fold | 0.01 - 1 µmol/L |
| A549/SN4 | Topotecan | Cross-resistance reversed | 0.01 - 1 µmol/L |
| A549/SN4 | Mitoxantrone | Cross-resistance reversed | 0.01 - 1 µmol/L |
Data summarized from literature reports.[3] The exact fold-reversal can vary based on experimental conditions.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay
-
Cell Seeding: Seed cancer cells (both parental and BCRP-overexpressing lines) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of the chemotherapeutic agent and this compound.
-
Treatment: Treat the cells with the chemotherapeutic agent alone or in combination with a fixed concentration of this compound (e.g., 0.1 µmol/L). Include wells with this compound alone to assess its intrinsic cytotoxicity.
-
Incubation: Incubate the plates for 96 hours at 37°C in a 5% CO₂ incubator.
-
Viability Assessment: Measure cell viability using a standard method such as the MTT assay.
-
Data Analysis: Calculate the IC₅₀ values (the concentration of drug that inhibits cell growth by 50%) for the chemotherapeutic agent with and without this compound.
Protocol 2: Intracellular Accumulation Assay (Hoechst 33342)
-
Cell Preparation: Harvest cells and resuspend them in culture medium.
-
Treatment: Pre-incubate the cells with this compound (e.g., 1 µmol/L) or vehicle control for a specified time (e.g., 30 minutes).
-
Dye Staining: Add Hoechst 33342 to the cell suspension and incubate for 30 minutes at 37°C.
-
Washing: Wash the cells with ice-cold PBS to remove extracellular dye.
-
Flow Cytometry: Analyze the intracellular fluorescence of Hoechst 33342 using a flow cytometer. An increase in fluorescence in the this compound-treated cells indicates inhibition of BCRP-mediated efflux.
Protocol 3: Western Blotting for BCRP Expression
-
Cell Lysis: Lyse the cancer cells in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for BCRP/ABCG2 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Include a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Visualizations
Caption: Mechanism of this compound in reversing BCRP-mediated drug resistance.
Caption: General experimental workflow for evaluating this compound.
Caption: Troubleshooting workflow for inconsistent this compound results.
References
YHO-13177 Technical Support Center: Minimizing Off-Target Effects and Ensuring Specificity
This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper use of YHO-13177, a potent and specific inhibitor of the Breast Cancer Resistance Protein (BCRP/ABCG2). The focus of this guide is to help you design experiments that minimize the risk of off-target effects and ensure that your results are a direct consequence of BCRP inhibition.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and specific inhibitor of the Breast Cancer Resistance Protein (BCRP), also known as ABCG2.[1][2] BCRP is an ATP-binding cassette (ABC) transporter that functions as an efflux pump, actively removing certain molecules from within the cell. Many anticancer drugs, such as SN-38 (the active metabolite of irinotecan), mitoxantrone, and topotecan, are substrates of BCRP.[3][4] By inhibiting BCRP, this compound blocks the efflux of these drugs, leading to their increased intracellular accumulation and enhanced cytotoxic effects in cancer cells that express BCRP.[1][3]
Q2: Is this compound known to have significant off-target effects?
Current research indicates that this compound is highly specific for BCRP. Studies have shown that it does not significantly affect the activity of other major multidrug resistance transporters like P-glycoprotein (P-gp/MDR1) or Multidrug Resistance-Associated Protein 1 (MRP1).[3][4] At effective concentrations for BCRP inhibition, this compound itself shows low cytotoxicity.[3] However, as with any small molecule inhibitor, the potential for off-target effects cannot be entirely excluded, especially at high concentrations. Therefore, careful experimental design is crucial.
Q3: I am observing an unexpected phenotype in my experiment. Could it be an off-target effect of this compound?
While this compound is highly specific, unexpected results should be investigated systematically. Here’s a troubleshooting workflow to determine if your observation is an on-target or potential off-target effect:
Troubleshooting Guide: Investigating Unexpected Effects
If you observe an unexpected cellular response after treatment with this compound, follow these steps to dissect the underlying mechanism.
Step 1: Confirm BCRP Expression and Function in Your Cellular Model
-
Problem: The observed effect may be independent of BCRP.
-
Solution: Verify that your cell line expresses functional BCRP.
| Experiment | Methodology | Expected Outcome for BCRP-Positive Cells |
| Western Blot | Probe cell lysates with a validated anti-BCRP/ABCG2 antibody. | A band at the correct molecular weight for BCRP. |
| Immunofluorescence | Stain cells with an anti-BCRP/ABCG2 antibody and visualize with a fluorescent secondary antibody. | Membrane-localized fluorescence. |
| Hoechst 33342 Efflux Assay | Incubate cells with the fluorescent BCRP substrate Hoechst 33342 in the presence and absence of a known BCRP inhibitor (like Ko143 or this compound). Analyze by flow cytometry. | Cells will show low fluorescence due to dye efflux. The addition of a BCRP inhibitor will increase intracellular fluorescence.[3] |
Step 2: Perform Dose-Response and Time-Course Experiments
-
Problem: Using an excessively high concentration of this compound can increase the likelihood of off-target interactions.
-
Solution: Determine the minimal effective concentration of this compound for BCRP inhibition in your system.
| Experiment | Methodology | Expected Outcome |
| Dose-Response Curve for BCRP Inhibition | Use a functional assay (e.g., Hoechst 33342 efflux or a cytotoxicity assay with a BCRP substrate) and treat with a range of this compound concentrations (e.g., 0.01 µM to 10 µM). | Identify the concentration range where this compound effectively inhibits BCRP.[3] The effect should plateau at higher concentrations. |
| Time-Course of BCRP Inhibition | Treat cells with an effective concentration of this compound and measure BCRP activity at different time points (e.g., 30 minutes, 6 hours, 24 hours, 48 hours).[4] | Rapid inhibition of BCRP function should be observed (within 30 minutes).[4] Note that some studies report a secondary effect of decreased BCRP protein expression after 24 hours.[3][4] |
Step 3: Utilize BCRP-Negative Control Cells
-
Problem: The observed effect may be a general cellular response to the compound, unrelated to BCRP.
-
Solution: The most critical control is to use a cell line that does not express BCRP.
| Experimental Setup | Methodology | Interpretation of Results |
| Parental vs. BCRP-Overexpressing Cells | Compare the effect of this compound in the parental cell line (low/no BCRP expression) versus a BCRP-transduced or drug-selected BCRP-overexpressing cell line.[3][4] | On-Target Effect: The effect is observed only in the BCRP-expressing cells. Potential Off-Target Effect: The effect is observed in both the parental and BCRP-expressing cells. |
Experimental Protocols
Protocol 1: Hoechst 33342 Efflux Assay for BCRP Function
This protocol is designed to confirm the functional inhibition of BCRP by this compound.
-
Cell Preparation: Harvest cells in log-phase growth and resuspend in pre-warmed culture medium at a concentration of 1 x 10^6 cells/mL.
-
Inhibitor Pre-incubation: Aliquot cells into flow cytometry tubes. Add this compound at the desired concentration (e.g., 1 µM) or vehicle control. Incubate for 15 minutes at 37°C.
-
Dye Staining: Add Hoechst 33342 to a final concentration of 5 µg/mL.
-
Incubation: Incubate for 30 minutes at 37°C, protected from light.
-
Wash: Wash the cells twice with ice-cold PBS.
-
Flow Cytometry: Resuspend cells in ice-cold PBS and analyze immediately on a flow cytometer capable of detecting Hoechst 33342 fluorescence (e.g., using a UV laser and a 450/50 BP filter).
-
Analysis: Compare the fluorescence intensity of vehicle-treated cells to this compound-treated cells. A significant increase in fluorescence indicates BCRP inhibition.
Protocol 2: Chemosensitivity Assay
This protocol determines the ability of this compound to reverse BCRP-mediated drug resistance.
-
Cell Plating: Seed cells in 96-well plates at a density that will not reach confluence during the assay. Plate both BCRP-expressing and parental (BCRP-negative) cells.
-
Drug Preparation: Prepare serial dilutions of a BCRP substrate chemotherapeutic agent (e.g., SN-38, topotecan).
-
Treatment: Treat the cells with the chemotherapeutic agent in the presence or absence of a fixed, non-toxic concentration of this compound (e.g., 0.1 µM or 1 µM).[3]
-
Incubation: Incubate for 72-96 hours.
-
Viability Assay: Measure cell viability using a standard method such as MTT, resazurin, or CellTiter-Glo®.
-
Analysis: Calculate the IC50 values for the chemotherapeutic agent with and without this compound. A significant decrease in the IC50 in BCRP-expressing cells in the presence of this compound indicates on-target activity. Little to no change in the IC50 should be observed in the parental cells.[3]
Visualizing Workflows and Pathways
To aid in experimental design and interpretation, the following diagrams illustrate key concepts.
Caption: Mechanism of this compound in sensitizing cancer cells to chemotherapy.
Caption: Troubleshooting workflow for investigating unexpected experimental results.
References
Addressing YHO-13177 stability and degradation in experimental setups.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and handling of YHO-13177 in experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for preparing a stock solution of this compound?
A1: this compound has low aqueous solubility and is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[1][2] To ensure complete dissolution, it is recommended to use fresh, anhydrous DMSO as moisture can reduce the solubility of the compound.[1] For a 10 mM stock solution, dissolve the appropriate amount of this compound powder in DMSO. Vortexing or brief sonication can aid in dissolution.[2]
Q2: How should I store this compound stock solutions?
A2: For long-term storage, aliquoting the stock solution into single-use vials is recommended to avoid repeated freeze-thaw cycles.[3]
| Storage Condition | Duration |
| -80°C in solvent | 1 year |
| -20°C in solvent | 1 month |
| -80°C (powder) | 2 years |
| -20°C (powder) | 1 year |
Q3: I observed precipitation when diluting my this compound stock solution in aqueous media. What should I do?
A3: Precipitation upon dilution into aqueous buffers or cell culture media is a common issue with hydrophobic compounds like this compound.[4][5] To mitigate this, a stepwise dilution is recommended.[3] Instead of adding the DMSO stock directly to the final volume of aqueous media, first dilute the stock in a smaller volume of media, vortex gently, and then add this intermediate dilution to the final volume. Warming the solution to 37°C and gentle vortexing can also help redissolve precipitates.[2] For in vivo preparations, co-solvents such as PEG300 and Tween-80 can be used to improve solubility.[6]
Q4: What is the mechanism of action of this compound?
A4: this compound is a potent and specific inhibitor of the Breast Cancer Resistance Protein (BCRP/ABCG2), an ATP-binding cassette (ABC) transporter.[6][7] It works through a dual mechanism: it directly inhibits the efflux function of BCRP, leading to increased intracellular accumulation of BCRP substrates, and it also promotes the post-transcriptional downregulation of BCRP protein expression.[8][9]
Q5: Is this compound stable in cell culture media?
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or lower than expected activity | Degradation of this compound: • Improper storage of stock solution. • Multiple freeze-thaw cycles. • Degradation in aqueous media. | • Aliquot stock solutions and store at -80°C. • Prepare fresh dilutions in media for each experiment. • Consider the pH of your media, as extreme pH may accelerate hydrolysis. |
| Precipitation of this compound: • High final concentration. • Rapid dilution from DMSO stock. | • Perform a stepwise dilution. • Ensure the final DMSO concentration is below 0.5% to maintain solubility and minimize solvent toxicity to cells.[3] • If precipitation persists, consider using a lower final concentration of this compound. | |
| High background signal or off-target effects | DMSO toxicity: • Final DMSO concentration is too high. | • Ensure the final DMSO concentration in your assay is 0.5% or lower.[3] • Include a vehicle control (media with the same final DMSO concentration) in your experiments. |
| Compound instability: • Degradation products may have off-target effects. | • Use freshly prepared solutions of this compound. | |
| Variability between experiments | Inconsistent preparation of this compound solutions: • Incomplete dissolution of stock. • Inaccurate dilutions. | • Ensure complete dissolution of the stock solution before making dilutions. • Use calibrated pipettes for accurate dilutions. |
| Cell culture conditions: • Variations in cell density or passage number. | • Maintain consistent cell culture practices. |
Experimental Protocols
BCRP Inhibition Assay - Hoechst 33342 Accumulation
This protocol is adapted from established methods for assessing BCRP inhibition.
1. Cell Seeding:
-
Seed cells known to express BCRP (e.g., HCT116/BCRP) in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate for 24 hours at 37°C and 5% CO₂.
2. Preparation of this compound and Controls:
-
Prepare a series of dilutions of this compound in pre-warmed cell culture media. A typical concentration range is 0.01 to 1 µM.[9]
-
Prepare a solution of a known BCRP substrate, Hoechst 33342, at a final concentration of 5 µM in cell culture media.
-
Include a positive control (e.g., another known BCRP inhibitor like Ko143) and a vehicle control (media with the same final concentration of DMSO).
3. Assay Procedure:
-
Remove the culture media from the cells and wash once with pre-warmed PBS.
-
Add the this compound dilutions and controls to the respective wells.
-
Incubate for 30 minutes at 37°C.
-
Add the Hoechst 33342 solution to all wells.
-
Incubate for a further 60-90 minutes at 37°C, protected from light.
4. Measurement:
-
Wash the cells three times with ice-cold PBS to remove extracellular dye.
-
Add lysis buffer and measure the intracellular fluorescence using a fluorescence plate reader with excitation at ~350 nm and emission at ~460 nm.
5. Data Analysis:
-
Subtract the background fluorescence (wells with no cells).
-
Normalize the fluorescence intensity of the this compound treated wells to the vehicle control.
-
An increase in fluorescence intensity indicates inhibition of BCRP-mediated efflux of Hoechst 33342.
Visualizations
Signaling Pathway of BCRP/ABCG2 Regulation
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Acrylonitrile | H2CCHCN | CID 7855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. protocols.io [protocols.io]
- 8. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BCRP Inhibition Assay - Creative Bioarray [dda.creative-bioarray.com]
- 10. US2861059A - Hydrolysis of acrylonitrile-containing polymers - Google Patents [patents.google.com]
- 11. US3897382A - Method for the acid hydrolysis of acrylonitrile containing polymers, hydrogels and fibers of products prepared by said method - Google Patents [patents.google.com]
Best practices for dissolving and storing YHO-13177.
This guide provides best practices for the dissolution and storage of YHO-13177, a potent and specific inhibitor of the breast cancer resistance protein (BCRP/ABCG2). Adherence to these guidelines is crucial for maintaining the compound's integrity and ensuring reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: For in vitro experiments, this compound should be dissolved in dimethyl sulfoxide (DMSO).[1][2][3] It is practically insoluble in water and ethanol.[1] For optimal results, use fresh, high-quality DMSO to avoid moisture absorption which can reduce solubility.[1]
Q2: What is the maximum achievable concentration of this compound in DMSO?
A2: A stock solution of up to 74 mg/mL (199.74 mM) or 10 mM in DMSO can be prepared.[1][4]
Q3: How should I store the solid this compound powder?
A3: The solid powder should be stored in a dry, dark environment. For long-term storage (months to years), -20°C is recommended.[3][4] For short-term storage (days to weeks), 4°C is acceptable.[3][4]
Q4: What are the recommended storage conditions for this compound stock solutions?
A4: Aliquot the stock solution to avoid repeated freeze-thaw cycles.[1] For long-term storage, store at -80°C (up to 2 years) or -20°C (up to 1 year).[1][5] For short-term storage, -20°C is suitable for up to one month.[1][4]
Q5: Can I use this compound for in vivo studies?
A5: Due to its very low water solubility (<0.1 mg/mL), direct administration of this compound in aqueous solutions for in vivo studies is difficult.[2] The water-soluble prodrug, YHO-13351, is recommended for in vivo experiments as it is rapidly converted to this compound in mice.[2][6]
Data Summary Tables
Table 1: Solubility of this compound
| Solvent | Solubility | Concentration | Notes |
| DMSO | Soluble | Up to 74 mg/mL (199.74 mM) | Use fresh, moisture-free DMSO.[1] |
| Water | Insoluble | < 0.1 mg/mL | [1][2] |
| Ethanol | Insoluble | - | [1] |
Table 2: Storage Conditions for this compound
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | Up to 3 years | [1][4] |
| 4°C | Short term (days to weeks) | [3][4] | |
| Stock Solution (in DMSO) | -80°C | Up to 2 years | Aliquot to avoid freeze-thaw cycles.[1][5] |
| -20°C | Up to 1 year | [1][5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Pre-warm: Allow the vial of solid this compound and a tube of fresh, high-purity DMSO to equilibrate to room temperature.
-
Weighing: Accurately weigh the desired amount of this compound powder (Molecular Weight: 370.47 g/mol ).
-
Dissolution: Add the appropriate volume of DMSO to the this compound powder to achieve a 10 mM concentration.
-
Solubilization: Vortex or sonicate the solution gently until the compound is completely dissolved. If precipitation occurs, gentle heating can be applied.
-
Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials and store at -20°C or -80°C.
Protocol 2: Preparation of Working Solutions for In Vitro Assays
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilution: Serially dilute the stock solution with cell culture medium to the desired final concentrations. Ensure the final concentration of DMSO in the culture medium is low (typically ≤0.1%) to avoid solvent-induced cytotoxicity.[2]
-
Usage: Use the freshly prepared working solutions for your experiments on the same day.
Troubleshooting Guides
Issue 1: Compound Precipitation in Stock Solution
If you observe precipitation in your DMSO stock solution, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for this compound precipitation in DMSO.
Issue 2: Inconsistent Experimental Results
Inconsistent results may arise from improper handling or storage. Use this guide to identify potential causes:
Caption: Troubleshooting guide for inconsistent experimental results with this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medkoo.com [medkoo.com]
- 4. This compound | ABCG2 inhibitor | Probechem Biochemicals [probechem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Novel acrylonitrile derivatives, this compound and YHO-13351, reverse BCRP/ABCG2-mediated drug resistance in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting unexpected data from YHO-13177 studies.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with YHO-13177. Our aim is to help you interpret unexpected data and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and specific inhibitor of the Breast Cancer Resistance Protein (BCRP/ABCG2), which is an ATP-binding cassette (ABC) transporter.[1][2][3][4] BCRP is a key contributor to multidrug resistance in cancer cells by actively pumping chemotherapeutic drugs out of the cell. This compound blocks this efflux mechanism, thereby increasing the intracellular concentration and efficacy of BCRP substrate drugs.[2][4][5]
Q2: I am not observing the expected potentiation of my chemotherapeutic drug with this compound. What could be the reason?
A2: There are several potential reasons for this:
-
BCRP Expression: Ensure that your cell line expresses BCRP at sufficient levels. This compound will have little to no effect in cells that do not express this transporter.[4]
-
Drug Substrate Specificity: Confirm that your chemotherapeutic agent is a known substrate of BCRP. This compound specifically inhibits BCRP and does not significantly affect other transporters like P-glycoprotein (MDR1) or multidrug resistance-related protein 1 (MRP1).[2][4][5]
-
Concentration of this compound: The effective concentration for BCRP inhibition is typically in the range of 0.01 to 1 µM.[1] Ensure you are using an appropriate concentration.
-
Compound Integrity: Verify the stability and integrity of your this compound compound.
Q3: Is this compound cytotoxic on its own?
A3: At concentrations effective for BCRP inhibition (typically ≤ 1 µM), this compound is generally not cytotoxic.[5] However, at higher concentrations (>10 µmol/L), it may exhibit cytotoxic effects.[5] If you observe unexpected cell death, consider reducing the concentration of this compound.
Q4: What is the difference between this compound and its prodrug, YHO-13351?
A4: YHO-13351 is a water-soluble diethylaminoacetate prodrug of this compound.[3][4] Due to the low water solubility of this compound, YHO-13351 is often used for in vivo studies as it is rapidly converted to the active compound, this compound, after administration.[4][5] For in vitro experiments, this compound is typically used.
Q5: I see a decrease in BCRP protein expression after long-term incubation with this compound. Is this an expected outcome?
A5: Yes, this is a known secondary effect of this compound. While its primary mechanism is the rapid inhibition of BCRP's transport function, studies have shown that treatment with this compound for 24 hours or longer can lead to a partial suppression of BCRP protein expression.[4][5]
Troubleshooting Guide for Unexpected Data
| Observed Issue | Potential Cause | Troubleshooting Steps |
| No reversal of drug resistance | The cancer cell line does not express BCRP. | - Confirm BCRP expression via Western blot or qPCR.- Use a positive control cell line known to express BCRP. |
| The chemotherapeutic drug is not a BCRP substrate. | - Verify from literature that your drug is transported by BCRP.- Test this compound with a known BCRP substrate like SN-38, mitoxantrone, or topotecan.[4] | |
| Incorrect concentration of this compound. | - Perform a dose-response curve with this compound (e.g., 0.01 - 1 µM) to find the optimal concentration.[1] | |
| High cytotoxicity in control cells (treated with this compound alone) | The concentration of this compound is too high. | - Lower the concentration of this compound to the nanomolar range.- Confirm that the observed cytotoxicity is not due to the vehicle (e.g., DMSO). |
| The cell line is unusually sensitive to this compound. | - Perform a cytotoxicity assay with a range of this compound concentrations to determine the IC50 in your specific cell line. | |
| Variability in experimental replicates | Issues with compound solubility. | - Ensure this compound is fully dissolved in the vehicle before diluting in media.- For in vivo studies, consider using the water-soluble prodrug YHO-13351.[5] |
| Inconsistent incubation times. | - Standardize incubation times, especially when assessing BCRP protein expression, which is a time-dependent effect.[4] | |
| Delayed onset of drug sensitization | Observing the secondary effect on BCRP protein expression. | - For rapid reversal of resistance, measure drug accumulation at early time points (e.g., within a few hours).[4]- For effects on protein expression, incubate for at least 24 hours.[4][5] |
Experimental Protocols
In Vitro Chemosensitivity Assay
-
Cell Plating: Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of the chemotherapeutic agent (e.g., SN-38) and this compound.
-
Treatment: Treat the cells with the chemotherapeutic agent in the presence or absence of a fixed concentration of this compound (e.g., 0.1 µM). Include controls for vehicle and this compound alone.
-
Incubation: Incubate the plates for a specified period (e.g., 72-96 hours).
-
Viability Assessment: Measure cell viability using a standard method such as MTT, XTT, or CellTiter-Glo assay.
-
Data Analysis: Calculate the IC50 values for the chemotherapeutic agent with and without this compound to determine the degree of resistance reversal.
Intracellular Drug Accumulation Assay
-
Cell Preparation: Culture BCRP-expressing and parental control cells to confluency.
-
Pre-incubation: Pre-incubate the cells with this compound (e.g., 1 µM) or vehicle control for a short period (e.g., 30-60 minutes).
-
Substrate Addition: Add a fluorescent BCRP substrate, such as Hoechst 33342, to the media and incubate for a defined time (e.g., 30 minutes).[4][5]
-
Washing: Wash the cells with ice-cold PBS to remove extracellular substrate.
-
Analysis: Lyse the cells and measure the intracellular fluorescence using a plate reader or analyze the cells directly by flow cytometry.
-
Comparison: Compare the fluorescence intensity between cells treated with and without this compound to assess the inhibition of BCRP-mediated efflux.
Visualizations
Caption: Mechanism of this compound in reversing BCRP-mediated drug resistance.
Caption: Troubleshooting workflow for unexpected results in this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. nbinno.com [nbinno.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Novel acrylonitrile derivatives, this compound and YHO-13351, reverse BCRP/ABCG2-mediated drug resistance in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
Technical Support Center: YHO-13177 Bioavailability Improvement
Welcome to the technical support center for YHO-13177. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming challenges related to the oral bioavailability of this compound in animal models.
Frequently Asked Questions (FAQs)
Q1: We are observing very low and variable oral bioavailability for this compound in our rat studies. What are the potential causes?
A1: Low and variable oral bioavailability of a compound like this compound is a common challenge in preclinical development. The primary factors can be broadly categorized into three areas:
-
Poor Physicochemical Properties:
-
Low Aqueous Solubility: this compound may have limited solubility in gastrointestinal (GI) fluids, which is a prerequisite for absorption.[1][2] The dissolution rate can be a limiting factor for bioavailability.[2]
-
Poor Permeability: The compound may not efficiently pass through the intestinal membrane to enter systemic circulation.
-
-
Biological Barriers:
-
First-Pass Metabolism: this compound may be extensively metabolized in the gut wall or the liver before it reaches systemic circulation.[3][4][5] This is a major contributor to low bioavailability for many orally administered drugs.[3][5]
-
Efflux by Transporters: The compound could be a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which actively pump the drug back into the GI lumen, reducing net absorption.[6]
-
-
Formulation-Related Issues:
Q2: How can we determine if poor solubility is the primary reason for the low bioavailability of this compound?
A2: A systematic approach is recommended to diagnose solubility-related absorption issues.
-
Physicochemical Characterization:
-
Determine the aqueous solubility of this compound at different pH values relevant to the GI tract (e.g., pH 1.2, 4.5, and 6.8).
-
Assess the compound's lipophilicity (LogP/LogD).
-
-
In Vitro Dissolution Studies:
-
Perform dissolution testing of your current formulation in simulated gastric and intestinal fluids.
-
-
Biopharmaceutical Classification System (BCS):
Q3: What initial steps can we take to improve the formulation of this compound for preclinical oral dosing?
A3: For early-stage preclinical studies, the goal is to maximize exposure to enable safety and efficacy testing.[8] Several formulation strategies can be employed to enhance the bioavailability of poorly soluble compounds:[1][9][10]
-
Simple Solutions: If possible, dissolving this compound in a suitable vehicle is the simplest approach. This may involve the use of co-solvents like ethanol, propylene glycol, or polyethylene glycols.[7]
-
Suspensions: Micronization or nanosizing the drug particles to increase the surface area for dissolution can be effective.[1][9]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic drugs.[1][9]
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix can prevent crystallization and improve dissolution.[1]
Q4: How can we investigate if first-pass metabolism is significantly impacting the bioavailability of this compound?
A4: A combination of in vitro and in vivo studies can elucidate the role of first-pass metabolism.
-
In Vitro Metabolic Stability: Incubate this compound with liver microsomes or hepatocytes to determine its intrinsic clearance.[11] This will provide an indication of its susceptibility to hepatic metabolism.
-
In Vivo Pharmacokinetic Studies: Compare the pharmacokinetic profile of this compound after oral and intravenous (IV) administration.[12] The absolute bioavailability (F%) can be calculated using the following formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100 A low F% despite good absorption suggests significant first-pass metabolism.
Q5: We suspect that this compound is a P-glycoprotein (P-gp) substrate. How can we confirm this and what can be done to mitigate its effect?
A5: P-gp mediated efflux is a common cause of poor drug absorption.[6]
-
In Vitro Transporter Assays: Use cell lines that overexpress P-gp (e.g., Caco-2 or MDCK-MDR1 cells) to assess the bidirectional transport of this compound. A higher efflux ratio (Basolateral to Apical transport / Apical to Basolateral transport) indicates that the compound is a P-gp substrate.
-
In Vivo Studies with P-gp Inhibitors: Co-administer this compound with a known P-gp inhibitor (e.g., verapamil, elacridar) in your animal model.[13] A significant increase in the oral bioavailability of this compound in the presence of the inhibitor would confirm the involvement of P-gp.[6][13]
Troubleshooting Guides
Problem: Inconsistent plasma concentrations of this compound across animals in the same dose group.
| Potential Cause | Troubleshooting Steps |
| Improper Dosing Technique | Ensure accurate and consistent oral gavage technique. Verify the dose volume administered to each animal. |
| Formulation Instability | Check for precipitation of this compound in the dosing vehicle over time. Prepare fresh formulations if necessary. |
| Variable Food Effects | Standardize the fasting period for all animals before dosing, as food can significantly affect drug absorption. |
| Genetic Variability in Metabolism | Be aware that genetic polymorphisms in metabolic enzymes can lead to inter-individual differences in drug exposure.[5] |
Problem: this compound bioavailability is not improving despite trying different formulations.
| Potential Cause | Troubleshooting Steps |
| Extensive First-Pass Metabolism | If formulation changes do not improve bioavailability, first-pass metabolism is a likely culprit.[5] Consider alternative routes of administration (e.g., subcutaneous, intravenous) to bypass the GI tract and liver for initial efficacy and toxicity studies.[12] |
| Efflux Transporter Saturation | The concentrations of this compound achieved in the gut may not be high enough to saturate efflux transporters. In vivo studies with P-gp inhibitors are warranted.[6] |
| Gut Wall Metabolism | Metabolism can occur in the intestinal wall before the drug even reaches the liver.[4] In vitro studies with intestinal microsomes can help assess this. |
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats with Different Formulations
| Formulation | Dose (mg/kg, oral) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Absolute Bioavailability (F%) |
| Aqueous Suspension | 50 | 150 ± 45 | 2.0 | 600 ± 180 | 2.5 |
| Micronized Suspension | 50 | 350 ± 90 | 1.5 | 1500 ± 400 | 6.3 |
| SEDDS | 50 | 800 ± 210 | 1.0 | 4500 ± 1100 | 18.8 |
| IV Solution | 10 | 2500 ± 600 | 0.1 | 24000 ± 5500 | 100 |
Table 2: Hypothetical Effect of a P-gp Inhibitor on the Oral Bioavailability of this compound (SEDDS Formulation)
| Treatment Group | Dose (mg/kg, oral) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Fold Increase in AUC |
| This compound | 50 | 820 ± 230 | 1.0 | 4600 ± 1200 | - |
| This compound + P-gp Inhibitor | 50 | 2500 ± 700 | 1.0 | 18400 ± 4500 | 4.0 |
Experimental Protocols
Protocol 1: Assessment of Oral Bioavailability in Rats
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Groups:
-
Group 1: Intravenous (IV) administration of this compound (e.g., 10 mg/kg in a solution).
-
Group 2: Oral gavage administration of this compound in the test formulation (e.g., 50 mg/kg).
-
-
Dosing:
-
Fast animals overnight prior to dosing.
-
Administer the respective doses.
-
-
Blood Sampling:
-
Collect blood samples (e.g., via tail vein) at predose and at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Process blood to obtain plasma and store at -80°C until analysis.
-
-
Sample Analysis:
-
Analyze plasma concentrations of this compound using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
-
Calculate absolute bioavailability (F%) as described in FAQ 4.
-
Protocol 2: In Vitro Metabolic Stability in Liver Microsomes
-
Materials: Rat liver microsomes, NADPH regenerating system, this compound stock solution.
-
Procedure:
-
Pre-incubate liver microsomes with this compound in a phosphate buffer at 37°C.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction with a suitable solvent (e.g., acetonitrile).
-
Analyze the remaining concentration of this compound by LC-MS/MS.
-
-
Data Analysis:
-
Plot the natural log of the percentage of this compound remaining versus time.
-
Calculate the in vitro half-life (t½) from the slope of the linear regression.
-
Visualizations
Caption: Factors influencing the oral bioavailability of this compound.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Canadian Society of Pharmacology and Therapeutics (CSPT) - First-pass effect [pharmacologycanada.org]
- 6. researchgate.net [researchgate.net]
- 7. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. altasciences.com [altasciences.com]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Pharmacokinetics, Bioavailability, Excretion and Metabolism Studies of Akebia Saponin D in Rats: Causes of the Ultra-Low Oral Bioavailability and Metabolic Pathway [frontiersin.org]
- 12. mdpi.com [mdpi.com]
- 13. P-glycoprotein Inhibition for Optimal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the BCRP Inhibitory Activity of YHO-13177: A Comparative Guide
This guide provides a comprehensive comparison of the Breast Cancer Resistance Protein (BCRP/ABCG2) inhibitory activity of YHO-13177 against other known BCRP inhibitors. The information is intended for researchers, scientists, and drug development professionals working in oncology and pharmacology. This document summarizes key performance data, details experimental protocols for validation, and illustrates the underlying mechanisms and workflows.
Quantitative Comparison of BCRP Inhibitors
This compound demonstrates potent inhibitory activity against the BCRP transporter. The following table summarizes the half-maximal inhibitory concentration (IC50) or equivalent potency values for this compound in comparison to other well-characterized BCRP inhibitors. Lower values indicate higher potency.
| Compound | BCRP IC50 / EC90 | Notes |
| This compound | 10 nM [1][2] | A potent and specific BCRP inhibitor.[1][3] |
| Ko143 | 9.7 nM (ATPase activity) / 26 nM (EC90)[4][5] | A highly potent and selective BCRP inhibitor, often used as a positive control.[3][4] |
| Fumitremorgin C | ~1 µM | A selective BCRP inhibitor, but its neurotoxicity limits in vivo use. |
| Novobiocin | 25 µM (mitoxantrone efflux) | An antibiotic with BCRP inhibitory properties.[6] |
| Elacridar (GF120918) | Dual P-gp and BCRP inhibitor | A broader spectrum inhibitor, also targeting P-glycoprotein.[7] |
Experimental Protocols
Accurate validation of BCRP inhibitory activity is crucial. Below are detailed methodologies for commonly employed in vitro assays.
Vesicular Transport Assay for BCRP Inhibition
This assay directly measures the ability of a compound to inhibit the ATP-dependent transport of a known BCRP substrate into inside-out membrane vesicles overexpressing BCRP.
Materials:
-
BCRP-overexpressing membrane vesicles (e.g., from Sf9 or HEK293 cells)
-
Control membrane vesicles (lacking BCRP)
-
Assay Buffer (e.g., 50 mM MOPS-Tris, 70 mM KCl, 7.5 mM MgCl2, pH 7.0)
-
Radiolabeled or fluorescent BCRP substrate (e.g., [³H]-Methotrexate, Estrone-3-sulfate)
-
ATP and AMP solutions
-
Test compound (this compound) and positive control (e.g., Ko143)
-
Ice-cold wash buffer
-
Filter plates (e.g., 96-well glass fiber)
-
Scintillation fluid and counter (for radiolabeled substrates) or fluorescence plate reader
Procedure:
-
Preparation: Thaw BCRP and control vesicles on ice. Prepare serial dilutions of this compound and the positive control inhibitor in the assay buffer.
-
Reaction Setup: In a 96-well plate, add the test compounds at various concentrations to the BCRP-overexpressing vesicles.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to allow the inhibitor to interact with the transporter.
-
Initiation of Transport: Initiate the transport reaction by adding a mixture of the BCRP substrate and ATP. For negative controls, add AMP instead of ATP to measure ATP-independent substrate association with the vesicles.
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time (typically 1-5 minutes) that falls within the linear range of transport.
-
Termination of Reaction: Stop the transport by adding a large volume of ice-cold wash buffer.
-
Filtration: Rapidly transfer the samples to a filter plate and apply a vacuum to separate the vesicles from the assay medium. The filters will trap the vesicles containing the transported substrate.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound substrate.
-
Quantification: For radiolabeled substrates, add scintillation fluid to the wells and measure the radioactivity using a scintillation counter. For fluorescent substrates, lyse the vesicles and measure the fluorescence.
-
Data Analysis: Calculate the ATP-dependent transport by subtracting the values from the AMP controls. Determine the percent inhibition at each concentration of this compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based Hoechst 33342 Efflux Assay
This assay measures the inhibition of BCRP-mediated efflux of the fluorescent substrate Hoechst 33342 from intact cells overexpressing BCRP. Increased intracellular fluorescence indicates inhibition of the transporter.
Materials:
-
BCRP-overexpressing cell line (e.g., HCT116/BCRP, A549/SN4) and the corresponding parental cell line.
-
Cell culture medium and supplements.
-
Hoechst 33342 dye.
-
This compound and a positive control inhibitor.
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.
-
Fluorescence plate reader or flow cytometer.
Procedure:
-
Cell Seeding: Seed the BCRP-overexpressing and parental cells into 96-well plates and allow them to adhere overnight.
-
Compound Incubation: Pre-incubate the cells with various concentrations of this compound or a positive control in HBSS at 37°C for 30-60 minutes.
-
Substrate Loading: Add Hoechst 33342 to all wells at a final concentration of, for example, 5 µM, and incubate for a further 30-60 minutes at 37°C.
-
Washing: Remove the incubation medium and wash the cells with ice-cold HBSS to remove extracellular dye.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a plate reader (excitation ~350 nm, emission ~460 nm).
-
Data Analysis: Subtract the background fluorescence from the parental cells. The increase in fluorescence in the BCRP-overexpressing cells in the presence of this compound indicates inhibition of efflux. Calculate the percentage of inhibition for each concentration relative to the control (no inhibitor) and determine the IC50 value.
Visualizing the Process and Mechanism
To further clarify the experimental process and the mechanism of action, the following diagrams are provided.
Caption: Workflow for a cell-based BCRP inhibition assay.
Caption: Mechanism of this compound in reversing BCRP-mediated drug resistance.
Conclusion
This compound is a highly potent and specific inhibitor of the BCRP transporter, with an IC50 value of 10 nM.[1][2] Its inhibitory activity surpasses that of several established BCRP modulators like Fumitremorgin C and Novobiocin. This compound's specificity for BCRP, with minimal effects on other transporters like P-glycoprotein, makes it a valuable tool for targeted research into overcoming multidrug resistance in cancer. The experimental protocols outlined in this guide provide a robust framework for validating the BCRP inhibitory activity of this compound and other investigational compounds. Through direct inhibition of BCRP-mediated drug efflux, this compound effectively increases the intracellular concentration and cytotoxic potential of co-administered anticancer drugs that are BCRP substrates.[1]
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Vesicular transport [bio-protocol.org]
- 3. BCRP Inhibition | Evotec [evotec.com]
- 4. The Effect of Albumin on MRP2 and BCRP in the Vesicular Transport Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BCRP Substrate Identification Assay - Creative Bioarray [dda.creative-bioarray.com]
- 6. AID 578759 - Inhibition of BCRP expressed in MDCK cells using Hoechst 33342 staining - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. BCRP Inhibition Assay - Creative Bioarray [dda.creative-bioarray.com]
Comparing the efficacy of YHO-13177 to other BCRP inhibitors.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of YHO-13177, a potent and specific inhibitor of the Breast Cancer Resistance Protein (BCRP/ABCG2), with other well-known BCRP inhibitors. The information presented is based on available experimental data to assist researchers in making informed decisions for their drug development and cancer research endeavors.
Efficacy and Potency: A Head-to-Head Comparison
This compound has demonstrated significant potency in reversing BCRP-mediated multidrug resistance (MDR) in various cancer cell lines.[1] Its efficacy is attributed to its dual mechanism of action: direct inhibition of BCRP's transport function and suppression of BCRP protein expression.[1][2]
| Inhibitor | Reported IC50 / Effective Concentration | Cell Lines / System | Key Findings |
| This compound | 0.01 - 0.1 µM (half-maximal reversal of resistance) | HCT116/BCRP, A549/SN4 | Potently reverses resistance to SN-38, mitoxantrone, and topotecan.[1] Also noted to decrease Hoechst 33342 accumulation in organoids.[3] |
| Ko143 | ~25 nM (EC90 for resistance reversal) | IGROV1/T8 | Considered one of the most potent BCRP inhibitors.[3][4] However, its specificity at higher concentrations has been questioned.[5] |
| Fumitremorgin C (FTC) | Micromolar concentrations for complete reversal | BCRP-transfected MCF-7 | A potent and specific BCRP inhibitor, but its in vivo use is limited by neurotoxicity.[1][6][7] |
Note: IC50 values can vary significantly depending on the cell line, substrate used, and experimental conditions. The data presented here is for comparative purposes based on available literature.
Specificity Profile
A crucial attribute of a BCRP inhibitor is its specificity, as off-target effects on other ATP-binding cassette (ABC) transporters can lead to confounding results and potential toxicity. This compound has been shown to be highly specific for BCRP.
-
This compound: Demonstrates no significant inhibition of P-glycoprotein (P-gp/MDR1) or Multidrug Resistance-associated Protein 1 (MRP1) at concentrations effective for BCRP inhibition.[1]
-
Ko143: While highly potent against BCRP, some studies suggest it can inhibit P-gp and MRP1 at higher concentrations.[5]
-
Fumitremorgin C (FTC): Generally considered specific for BCRP with no significant activity against P-gp or MRP1.[2]
Mechanism of Action
This compound exhibits a dual mechanism of action, making it a particularly interesting candidate for overcoming BCRP-mediated resistance.
-
Direct Inhibition of Transport: this compound directly interferes with the efflux function of the BCRP transporter, leading to increased intracellular accumulation of chemotherapeutic drugs.[1]
-
Downregulation of BCRP Expression: Prolonged exposure to this compound has been shown to lead to a post-transcriptional downregulation of BCRP protein levels, further sensitizing cancer cells to treatment.[1][2]
Caption: Mechanism of Action of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of BCRP inhibitors.
Cytotoxicity Assay (MTT Assay)
Objective: To determine the ability of a BCRP inhibitor to sensitize BCRP-overexpressing cells to a chemotherapeutic agent.
Protocol:
-
Cell Seeding: Seed BCRP-overexpressing cells (e.g., HCT116/BCRP, A549/SN4) and their parental counterparts in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with serial dilutions of a BCRP substrate chemotherapeutic drug (e.g., SN-38, mitoxantrone, topotecan) in the presence or absence of various concentrations of the BCRP inhibitor (e.g., this compound).
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values (the concentration of the drug that inhibits cell growth by 50%) for the chemotherapeutic agent in the presence and absence of the inhibitor. The reversal fold is calculated by dividing the IC50 of the drug alone by the IC50 of the drug in the presence of the inhibitor.
Caption: Cytotoxicity Assay Workflow.
Intracellular Accumulation Assay (Hoechst 33342)
Objective: To measure the ability of a BCRP inhibitor to block the efflux of a fluorescent BCRP substrate.
Protocol:
-
Cell Seeding: Seed BCRP-overexpressing and parental cells in 96-well black-walled, clear-bottom plates and allow them to adhere.
-
Inhibitor Pre-incubation: Pre-incubate the cells with the BCRP inhibitor (e.g., this compound) or vehicle control for 30-60 minutes at 37°C.
-
Substrate Addition: Add the fluorescent BCRP substrate, Hoechst 33342 (final concentration, e.g., 5 µM), to all wells.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60-90 minutes), protected from light.
-
Washing: Wash the cells three times with ice-cold PBS to remove extracellular dye.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader with excitation and emission wavelengths of approximately 350 nm and 460 nm, respectively.
-
Data Analysis: Compare the fluorescence intensity in inhibitor-treated cells to that in vehicle-treated cells. An increase in fluorescence indicates inhibition of BCRP-mediated efflux.
Caption: Hoechst 33342 Accumulation Assay.
In Vivo Xenograft Model
Objective: To evaluate the efficacy of a BCRP inhibitor in enhancing the antitumor activity of a chemotherapeutic agent in a living organism.
Protocol:
-
Tumor Implantation: Subcutaneously implant human cancer cells overexpressing BCRP (e.g., HCT116/BCRP) into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Animal Grouping: Randomly assign mice to different treatment groups: (1) Vehicle control, (2) Chemotherapeutic agent alone, (3) BCRP inhibitor alone, and (4) Combination of chemotherapeutic agent and BCRP inhibitor.
-
Drug Administration: Administer the chemotherapeutic agent (e.g., irinotecan, the prodrug of SN-38) and the BCRP inhibitor (e.g., YHO-13351, the water-soluble prodrug of this compound) according to a predetermined schedule and route of administration (e.g., oral, intravenous).
-
Tumor Measurement: Measure tumor volume and body weight regularly (e.g., twice weekly) using calipers.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).
-
Data Analysis: Compare the tumor growth inhibition between the different treatment groups.
Conclusion
This compound is a potent and highly specific BCRP inhibitor with a unique dual mechanism of action. Its ability to both directly block BCRP-mediated transport and downregulate BCRP protein expression makes it a promising tool for overcoming multidrug resistance in cancer therapy. Further head-to-head comparative studies with other leading BCRP inhibitors under standardized conditions will be invaluable in fully elucidating its therapeutic potential. The experimental protocols provided in this guide offer a framework for the continued investigation and evaluation of this compound and other novel BCRP inhibitors.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Targeting breast cancer resistance protein (BCRP/ABCG2) in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Potent and specific inhibition of the breast cancer resistance protein multidrug transporter in vitro and in mouse intestine by a novel analogue of fumitremorgin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Inhibitor Ko143 Is Not Specific for ABCG2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fumitremorgin C reverses multidrug resistance in cells transfected with the breast cancer resistance protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Plasma pharmacokinetics and tissue distribution of the breast cancer resistance protein (BCRP/ABCG2) inhibitor fumitremorgin C in SCID mice bearing T8 tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: YHO-13177 and Elacridar in Preclinical Research
In the landscape of multidrug resistance (MDR) reversal agents, YHO-13177 and elacridar have emerged as significant research tools. This guide provides a detailed, data-supported comparison of these two compounds, intended for researchers, scientists, and drug development professionals. We will delve into their mechanisms of action, inhibitory profiles, and the experimental data that underpins their characterization.
Executive Summary
This compound is distinguished as a potent and highly specific inhibitor of the Breast Cancer Resistance Protein (BCRP/ABCG2), a key transporter implicated in the efflux of various anticancer drugs.[1] In contrast, elacridar functions as a dual inhibitor, targeting both P-glycoprotein (P-gp/ABCB1) and BCRP.[2] This fundamental difference in their target profiles dictates their respective applications in preclinical research, with this compound being an ideal tool for investigating BCRP-specific resistance mechanisms and elacridar offering a broader approach to overcoming MDR mediated by two of the most clinically relevant ATP-binding cassette (ABC) transporters.
Data Presentation: A Comparative Overview
The following tables summarize the key quantitative data for this compound and elacridar based on available preclinical studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Transporter | IC50 Value | Cell Line / Assay System | Substrate | Reference |
| BCRP/ABCG2 | 10 nM | Not specified | Not specified | [3] |
Table 2: In Vitro Inhibitory Activity of Elacridar
| Target Transporter | IC50 Value | Cell Line / Assay System | Substrate | Reference |
| P-gp/ABCB1 | 0.16 µM (160 nM) | Cell membrane photoaffinity labeling | [3H]azidopine | [4] |
| BCRP/ABCG2 | ~50 nM | Not specified | Not specified | [5][6] |
Mechanism of Action and Specificity
This compound: This acrylonitrile derivative demonstrates high specificity for BCRP. Studies have shown that this compound effectively reverses BCRP-mediated resistance to chemotherapeutic agents such as SN-38, mitoxantrone, and topotecan.[7] Importantly, at concentrations effective against BCRP, this compound shows no significant inhibitory activity against P-glycoprotein or Multidrug Resistance-associated Protein 1 (MRP1).[7] This specificity makes it an invaluable tool for dissecting the specific role of BCRP in drug disposition and resistance.
Elacridar: As a third-generation MDR modulator, elacridar exhibits potent inhibitory activity against both P-gp and BCRP.[8] Its mechanism involves non-competitive inhibition, where it is thought to interact with the transporters at an allosteric site, thereby altering their conformation and inhibiting their efflux function. Elacridar has been shown to increase the oral bioavailability and brain penetration of various P-gp and BCRP substrates.[8]
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Mechanism of Action: this compound vs. Elacridar.
Caption: Experimental Workflow: MTT Cell Viability Assay.
Caption: Experimental Workflow: Hoechst 33342 Accumulation Assay for BCRP Inhibition.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
P-glycoprotein and BCRP Inhibition Assays
1. Cell-Based Bidirectional Transport Assay (Caco-2 or MDCK Transfected Cells):
-
Cell Culture: Caco-2 cells are cultured on semi-permeable filter supports for 21-25 days to form a polarized monolayer. Alternatively, MDCK cells transfected with human P-gp or BCRP are used.
-
Transport Buffer: A buffered salt solution (e.g., Hanks' Balanced Salt Solution with HEPES) is used.
-
Procedure:
-
The cell monolayer is washed and pre-incubated with the transport buffer.
-
A known P-gp or BCRP substrate (e.g., digoxin for P-gp, estrone-3-sulfate for BCRP) is added to either the apical (A) or basolateral (B) chamber, with or without the test inhibitor (this compound or elacridar).
-
Samples are taken from the receiver chamber at specified time points.
-
The concentration of the substrate in the samples is quantified using LC-MS/MS or a radiolabeled substrate.
-
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated for both A-to-B and B-to-A directions. The efflux ratio (Papp B-to-A / Papp A-to-B) is determined. Inhibition is assessed by the reduction in the efflux ratio in the presence of the inhibitor.
2. Inside-Out Membrane Vesicle Assay:
-
Vesicle Preparation: Membrane vesicles are prepared from cells overexpressing P-gp or BCRP, with the ATP-binding site facing the exterior.
-
Assay Buffer: A buffer containing ATP is used to energize the transporters. A control with AMP is also included.
-
Procedure:
-
Vesicles are incubated with a fluorescent or radiolabeled substrate in the presence or absence of the test inhibitor.
-
The uptake of the substrate into the vesicles is initiated by the addition of ATP.
-
The reaction is stopped, and the vesicles are separated from the free substrate by rapid filtration.
-
-
Data Analysis: The amount of substrate accumulated inside the vesicles is quantified. The percentage of inhibition by the test compound is calculated relative to the control.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells, including a drug-sensitive parental line and its multidrug-resistant counterpart, are seeded into 96-well plates.
-
Treatment: Cells are treated with a range of concentrations of a chemotherapeutic agent in the presence or absence of a fixed concentration of this compound or elacridar.
-
Procedure:
-
After a 48-72 hour incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
The plate is incubated for 2-4 hours to allow for the conversion of MTT to formazan crystals by mitochondrial dehydrogenases in viable cells.
-
A solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.
-
-
Data Analysis: The absorbance is measured at approximately 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control, and IC50 values are calculated.
Hoechst 33342 Accumulation Assay
-
Cell Preparation: Cells overexpressing BCRP are seeded in a 96-well plate or prepared for flow cytometry.
-
Staining: Cells are incubated with the fluorescent substrate Hoechst 33342 in the presence or absence of this compound.
-
Procedure:
-
After a 30-60 minute incubation, the cells are washed to remove the extracellular dye.
-
The intracellular fluorescence is measured using a fluorescence plate reader or a flow cytometer.
-
-
Data Analysis: An increase in intracellular Hoechst 33342 fluorescence in the presence of this compound indicates inhibition of BCRP-mediated efflux.
Conclusion
Both this compound and elacridar are valuable tools for investigating and overcoming multidrug resistance in cancer research. The choice between the two depends on the specific research question. This compound, with its high specificity for BCRP, is the preferred agent for studies focused on elucidating the precise role of this transporter. Elacridar, with its dual P-gp and BCRP inhibitory activity, is more suited for broader studies aiming to reverse resistance mediated by either or both of these important ABC transporters. The experimental protocols provided herein offer a foundation for the robust in vitro characterization of these and other MDR modulators.
References
- 1. nbinno.com [nbinno.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Targeting breast cancer resistance protein (BCRP/ABCG2) in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting breast cancer resistance protein (BCRP/ABCG2) in cancer - Chen - Translational Cancer Research [tcr.amegroups.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Brain Distribution and Bioavailability of Elacridar after Different Routes of Administration in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of YHO-13177 Against Other ABC Transporters: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the specificity of YHO-13177, a potent inhibitor of the ATP-binding cassette (ABC) transporter ABCG2, also known as Breast Cancer Resistance Protein (BCRP). The following sections present quantitative data, experimental protocols, and visual diagrams to objectively assess the performance of this compound against other key ABC transporters implicated in multidrug resistance.
Data Presentation: Specificity of this compound
This compound demonstrates high potency and specificity for the ABCG2 transporter. Experimental data indicates that at concentrations effective for inhibiting ABCG2, this compound shows minimal to no activity against other prominent ABC transporters, namely P-glycoprotein (P-gp/ABCB1) and Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1).[1][2] This selectivity is crucial for its utility as a research tool and its potential in therapeutic applications to overcome BCRP-mediated multidrug resistance.
| Transporter | Alias | Cell Line Used for Testing | Substrate | This compound Concentration | Effect | Reference |
| ABCG2 | BCRP | HCT116/BCRP, A549/SN4 | SN-38, Mitoxantrone, Topotecan | 0.01 - 1 µmol/L | Potent Inhibition | [1] |
| ABCB1 | P-glycoprotein (P-gp), MDR1 | K562/MDR | Paclitaxel | 0.01 - 1 µmol/L | No effect on resistance | [1] |
| ABCC1 | Multidrug Resistance-Associated Protein 1 (MRP1) | KB-3-1/MRP1 | Doxorubicin | 0.01 - 1 µmol/L | No effect on resistance | [1] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide to determine the specificity of this compound.
Cytotoxicity Assay
This assay is used to determine the concentration of an inhibitor required to restore the sensitivity of multidrug-resistant cells to a particular anticancer drug.
-
Cell Seeding: Plate cancer cells (e.g., HCT116/BCRP, K562/MDR, KB-3-1/MRP1) in 96-well plates at a density of 2-5 x 10³ cells per well and incubate for 24 hours.
-
Drug and Inhibitor Treatment: Add the relevant chemotherapeutic agent (e.g., SN-38, paclitaxel, doxorubicin) at various concentrations in the presence or absence of this compound (0.01 - 1 µmol/L).
-
Incubation: Incubate the cells for 72 hours.
-
Cell Viability Measurement: Assess cell viability using a standard method such as the MTT assay. Add MTT solution to each well, incubate for 4 hours, and then add a solubilizing agent (e.g., DMSO).
-
Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the IC50 values (the concentration of the drug required to inhibit cell growth by 50%) for the chemotherapeutic agent in the presence and absence of this compound. A significant decrease in the IC50 value in the presence of the inhibitor indicates reversal of resistance.
Intracellular Accumulation Assay
This assay measures the ability of an inhibitor to block the efflux of a fluorescent substrate from cells overexpressing a specific ABC transporter.
-
Cell Preparation: Harvest cells (e.g., HCT116/BCRP) and resuspend them in a suitable buffer.
-
Inhibitor Pre-incubation: Pre-incubate the cells with this compound at various concentrations for 30 minutes at 37°C.
-
Substrate Addition: Add a fluorescent substrate of the transporter (e.g., Hoechst 33342 for ABCG2) and incubate for a further 60 minutes at 37°C.
-
Washing: Stop the reaction by adding ice-cold buffer and wash the cells to remove the extracellular substrate.
-
Flow Cytometry Analysis: Analyze the intracellular fluorescence of the cells using a flow cytometer. An increase in intracellular fluorescence in the presence of this compound indicates inhibition of the transporter's efflux function.
Western Blotting
This technique is used to detect changes in the protein expression levels of the ABC transporter after treatment with the inhibitor.
-
Cell Lysis: Treat cells (e.g., HCT116/BCRP) with this compound for a specified period (e.g., 24, 48, 72 hours). Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane and then incubate it with a primary antibody specific for the ABC transporter of interest (e.g., anti-BCRP antibody). Follow this with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. A decrease in the band intensity corresponding to the transporter protein in this compound-treated cells indicates a reduction in protein expression.
Mandatory Visualizations
The following diagrams illustrate the mechanism of ABCG2-mediated drug efflux and the experimental workflow for assessing the specificity of this compound.
References
Unveiling the Potency of YHO-13177: A Comparative Guide to BCRP/ABCG2 Inhibition
For Immediate Release
[City, State] – [Date] – In the landscape of oncology research and drug development, overcoming multidrug resistance (MDR) remains a pivotal challenge. A key player in this cellular defense mechanism is the ATP-binding cassette (ABC) transporter, Breast Cancer Resistance Protein (BCRP), also known as ABCG2. The novel acrylonitrile derivative, YHO-13177, has emerged as a potent and specific inhibitor of BCRP, offering a promising strategy to re-sensitize cancer cells to chemotherapeutic agents. This guide provides a comprehensive cross-validation of this compound's mechanism of action, objectively comparing its performance with other well-known BCRP inhibitors and presenting supporting experimental data for researchers, scientists, and drug development professionals.
Mechanism of Action: A Two-Pronged Approach
This compound exerts its effects through a dual mechanism. Primarily, it directly inhibits the efflux function of the BCRP transporter.[1][2][3] This action prevents the removal of chemotherapeutic drugs that are BCRP substrates, leading to their increased intracellular accumulation and enhanced cytotoxicity. Furthermore, studies have shown that this compound can also partially suppress the expression of the BCRP protein itself, offering a more sustained approach to overcoming resistance.[1][3] YHO-13351, a water-soluble prodrug, is rapidly converted to this compound in vivo, making it a suitable candidate for preclinical and potential clinical investigations.[3]
Performance Comparison: this compound vs. Alternatives
To contextualize the efficacy of this compound, a comparative analysis with other established BCRP inhibitors is crucial. The following tables summarize the available quantitative data on the inhibitory potency of this compound and its counterparts.
Table 1: In Vitro Potency of BCRP Inhibitors
| Compound | IC50 / EC90 (BCRP Inhibition) | Cell Line / Assay Conditions | Selectivity | Reference |
| This compound | IC50: ~10 nM | HCT116/BCRP, A549/SN4 cells; Hoechst 33342 accumulation | Specific for BCRP over P-gp and MRP1 | [1] |
| Ko143 | EC90: 26 nM | T8 cells; Topotecan cytotoxicity | >200-fold selective for BCRP over P-gp and MRP1 | [4][5] |
| Elacridar (GF120918) | IC50: 300 - 600 nM | MDCK-BCRP, Caco-2 cells | Dual inhibitor of BCRP and P-gp | [6][7][8] |
| Fumitremorgin C (FTC) | IC50: Varies (potent) | Various BCRP-overexpressing cells | Specific for BCRP over P-gp and MRP1 | [9][10][11] |
| Gefitinib | IC50: ~1 µM (for BCRP pump function) | K562/BCRP membrane vesicles; E1S transport | Also an EGFR tyrosine kinase inhibitor | [12] |
Table 2: Reversal of Chemotherapy Resistance
| BCRP Inhibitor | Chemotherapeutic Agent | Cell Line | Fold Reversal of Resistance | Reference |
| This compound | SN-38, Topotecan, Mitoxantrone | HCT116/BCRP, A549/SN4 | Concentration-dependent, significant reversal | [1] |
| Ko143 | Topotecan, Mitoxantrone | T8, T6400 cells | Significant reversal | [4] |
| Fumitremorgin C (FTC) | Mitoxantrone, Doxorubicin, Topotecan | BCRP-transfected MCF-7 cells | Significant reversal | [10] |
| Gefitinib | SN-38 | K562/BCRP, P388/BCRP | Significant reversal | [12] |
Experimental Protocols
Detailed methodologies are critical for the replication and validation of scientific findings. The following are protocols for key experiments used to characterize BCRP inhibitors.
BCRP Inhibition Assay (Hoechst 33342 Accumulation)
This assay measures the ability of a compound to inhibit the efflux of the fluorescent substrate Hoechst 33342 from BCRP-overexpressing cells.
Materials:
-
BCRP-overexpressing cells (e.g., HCT116/BCRP) and parental control cells.
-
Culture medium.
-
Hoechst 33342 stock solution.
-
Test compounds (e.g., this compound) at various concentrations.
-
Phosphate-buffered saline (PBS).
-
Fluorometer or fluorescence microscope.
Procedure:
-
Seed BCRP-overexpressing and parental cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with various concentrations of the test compound or vehicle control for 30 minutes at 37°C.
-
Add Hoechst 33342 (final concentration, e.g., 5 µg/mL) to each well and incubate for a further 30-60 minutes at 37°C, protected from light.[13][14][15][16]
-
Wash the cells twice with ice-cold PBS to remove extracellular dye.
-
Lyse the cells or measure the intracellular fluorescence directly using a fluorometer with excitation and emission wavelengths of approximately 350 nm and 460 nm, respectively.
-
Increased fluorescence in the presence of the test compound indicates inhibition of BCRP-mediated efflux.
Cytotoxicity Assay (e.g., with SN-38)
This assay determines the ability of a BCRP inhibitor to sensitize resistant cells to a chemotherapeutic agent.
Materials:
-
BCRP-overexpressing cells and parental control cells.
-
Culture medium.
-
Chemotherapeutic agent (e.g., SN-38) stock solution.
-
Test compound (e.g., this compound) stock solution.
-
MTT or other cell viability reagent.
-
Spectrophotometer.
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat the cells with a serial dilution of the chemotherapeutic agent (e.g., SN-38) in the presence or absence of a fixed, non-toxic concentration of the BCRP inhibitor (e.g., this compound).[1][17][18][19][20][21]
-
Incubate the cells for 72-96 hours at 37°C.
-
Add the cell viability reagent (e.g., MTT) and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a spectrophotometer.
-
Calculate the IC50 values (the concentration of the chemotherapeutic agent that inhibits cell growth by 50%) for each condition. A decrease in the IC50 value in the presence of the BCRP inhibitor indicates reversal of resistance.
Western Blot for BCRP Protein Expression
This technique is used to assess the effect of a compound on the total cellular level of the BCRP protein.
Materials:
-
Cells treated with the test compound or vehicle control.
-
Lysis buffer.
-
Protein assay kit.
-
SDS-PAGE gels.
-
Transfer apparatus and membranes.
-
Primary antibody against BCRP.
-
Secondary antibody conjugated to an enzyme (e.g., HRP).
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Treat cells with the test compound for a specified period (e.g., 24-96 hours).
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for BCRP.
-
Wash the membrane and incubate with a suitable enzyme-conjugated secondary antibody.
-
Wash the membrane again and add a chemiluminescent substrate.
-
Detect the signal using an imaging system. A decrease in the band intensity corresponding to BCRP in treated cells compared to control cells indicates a reduction in protein expression.[1]
Visualizing the Mechanism and Pathways
To further elucidate the operational context of this compound, the following diagrams, generated using the DOT language, illustrate the key experimental workflow and the signaling pathway influencing BCRP expression.
Caption: Experimental workflow for the in vitro validation of this compound's mechanism of action.
Caption: Signaling pathways influencing BCRP expression and points of inhibition.
Conclusion
This compound stands out as a highly potent and specific inhibitor of the BCRP/ABCG2 transporter. Its dual mechanism of inhibiting drug efflux and suppressing protein expression provides a robust strategy to combat multidrug resistance. The comparative data suggests that this compound's potency is on par with or exceeds that of other well-characterized BCRP inhibitors, with the added advantage of high specificity. The detailed experimental protocols provided herein will enable researchers to further validate and explore the therapeutic potential of this compound in various cancer models. The continued investigation of such targeted inhibitors is paramount in the development of more effective and personalized cancer therapies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. nbinno.com [nbinno.com]
- 3. Novel acrylonitrile derivatives, this compound and YHO-13351, reverse BCRP/ABCG2-mediated drug resistance in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. universalbiologicals.com [universalbiologicals.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Optimization of dose and route of administration of the P‐glycoprotein inhibitor, valspodar (PSC‐833) and the P‐glycoprotein and breast cancer resistance protein dual‐inhibitor, elacridar (GF120918) as dual infusion in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Differential inhibition of murine Bcrp1/Abcg2 and human BCRP/ABCG2 by the mycotoxin fumitremorgin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Hoechst 33342 Protocol for HCA Instruments | Thermo Fisher Scientific - KR [thermofisher.com]
- 16. Hoechst 33342 Protocol for Imaging | Thermo Fisher Scientific - HU [thermofisher.com]
- 17. In vitro and in vivo evaluation of SN-38 nanocrystals with different particle sizes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Topoisomerase I inhibitor SN-38 effectively attenuates growth of human non-small cell lung cancer cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 19. medchemexpress.com [medchemexpress.com]
- 20. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 21. repub.eur.nl [repub.eur.nl]
YHO-13177: A New Era in BCRP Inhibition, Surpassing First-Generation Compounds
For researchers, scientists, and drug development professionals, the emergence of YHO-13177 marks a significant advancement in the study of Breast Cancer Resistance Protein (BCRP/ABCG2), a key transporter implicated in multidrug resistance. This novel acrylonitrile derivative demonstrates superior potency, specificity, and in vivo efficacy compared to first-generation BCRP inhibitors, offering a more precise and effective tool to overcome chemoresistance.
First-generation BCRP inhibitors, such as Fumitremorgin C (FTC), Ko143, elacridar, and gefitinib, paved the way for understanding the role of BCRP in drug efflux. However, their clinical utility has been hampered by issues of toxicity, lack of specificity, and poor metabolic stability.[1][2][3] this compound and its water-soluble prodrug, YHO-13351, address these limitations, providing a more robust solution for both preclinical research and potential clinical applications.[4][]
Quantitative Comparison of BCRP Inhibitors
The advantages of this compound are most evident in a direct comparison of its performance metrics against those of first-generation inhibitors. The following table summarizes key quantitative data from various in vitro and in vivo studies.
| Inhibitor | IC50 / EC90 (BCRP) | Selectivity over P-gp & MRP1 | In Vivo Efficacy | Key Limitations |
| This compound | ~10 nM (IC50)[6] | High: No significant effect on P-gp or MRP1-mediated resistance[4] | Significantly increases survival and suppresses tumor growth in combination with irinotecan[4] | Low water solubility (addressed by prodrug YHO-13351)[7] |
| Fumitremorgin C (FTC) | Micromolar concentrations[8] | Specific for BCRP; does not reverse P-gp or MRP resistance[9][10] | In vivo use precluded by neurotoxicity[1][3] | Neurotoxic[1][3] |
| Ko143 | ~26 nM (EC90)[11] | >200-fold selectivity over P-gp and MRP-1[12] | Markedly increased oral availability of topotecan in mice[1] | Rapidly hydrolyzed to an inactive metabolite in vivo[2] |
| Elacridar (GF120918) | Micromolar concentrations | Dual inhibitor of P-gp and BCRP[13][14] | Increases plasma and brain concentrations of co-administered drugs[15] | Lack of specificity for BCRP[13][14] |
| Gefitinib | Ki of ~1.01 µM[16] | Also inhibits EGFR tyrosine kinase; modest effect on P-gp and minimal on MRP1[17][18] | Reverses BCRP-mediated drug resistance in vitro and in vivo[17] | Primary activity is as an EGFR inhibitor, not a dedicated BCRP inhibitor[17][19] |
Deciphering the Advantages: A Closer Look at this compound
This compound's superiority stems from a combination of high potency and remarkable specificity. It effectively reverses BCRP-mediated resistance to a range of chemotherapeutic agents, including SN-38 (the active metabolite of irinotecan), mitoxantrone, and topotecan, at nanomolar concentrations.[4] Critically, it achieves this without significantly affecting the function of other key ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp) and multidrug resistance-associated protein 1 (MRP1), a crucial factor for targeted research into BCRP-specific resistance mechanisms.[4][6]
The in vivo data for this compound's prodrug, YHO-13351, is particularly compelling. When co-administered with irinotecan, YHO-13351 significantly increased the survival time of mice with BCRP-transduced tumors and suppressed tumor growth in xenograft models.[4] This demonstrates the translatability of its potent in vitro activity to a preclinical in vivo setting, a significant hurdle where many first-generation inhibitors have faltered.
The mechanism of action for this compound involves the inhibition of BCRP-mediated drug efflux, leading to increased intracellular accumulation of chemotherapeutic agents.[7] Furthermore, studies suggest that this compound may also partially suppress the expression of the BCRP protein itself after prolonged exposure.[4]
Experimental Protocols for BCRP Inhibitor Evaluation
The evaluation of BCRP inhibitors like this compound and its predecessors relies on a series of well-established in vitro and in vivo experimental protocols.
In Vitro Assays
-
Cytotoxicity Assays:
-
Objective: To determine the concentration of the inhibitor that reverses BCRP-mediated drug resistance.
-
Methodology: Cancer cell lines overexpressing BCRP (e.g., BCRP-transduced HCT116 or A549 cells) and their parental counterparts are treated with a known BCRP substrate (e.g., SN-38, mitoxantrone) in the presence and absence of varying concentrations of the BCRP inhibitor. Cell viability is assessed after a set incubation period (e.g., 72 hours) using methods like the MTT or sulforhodamine B (SRB) assay. The potentiation of the cytotoxic agent's effect by the inhibitor is then quantified.[7][9]
-
-
Intracellular Drug Accumulation Assays:
-
Objective: To directly measure the effect of the inhibitor on the efflux of a BCRP substrate.
-
Methodology: BCRP-overexpressing cells are incubated with a fluorescent BCRP substrate, such as Hoechst 33342, in the presence or absence of the inhibitor. The intracellular fluorescence is then measured using flow cytometry or fluorescence microscopy. An effective inhibitor will block the efflux of the fluorescent substrate, leading to its accumulation within the cells.[7]
-
-
Vesicular Transport Assays:
-
Objective: To assess the direct interaction of the inhibitor with the BCRP transporter in a cell-free system.
-
Methodology: Inside-out membrane vesicles prepared from cells overexpressing BCRP are used. The uptake of a radiolabeled or fluorescent BCRP substrate into these vesicles is measured in the presence and absence of ATP and the inhibitor. Inhibition of ATP-dependent transport of the substrate into the vesicles indicates a direct inhibitory effect on BCRP.
-
In Vivo Experiments
-
Pharmacokinetic Studies:
-
Objective: To evaluate the effect of the BCRP inhibitor on the plasma concentration and tissue distribution of a co-administered BCRP substrate drug.
-
Methodology: The BCRP inhibitor (or its prodrug) is administered to animal models (e.g., mice) followed by the administration of a BCRP substrate drug (e.g., topotecan, irinotecan). Blood and tissue samples are collected at various time points to determine the pharmacokinetic parameters of the substrate drug. An increase in the oral bioavailability and plasma concentration of the substrate drug in the presence of the inhibitor suggests in vivo BCRP inhibition.[1]
-
-
Xenograft Tumor Models:
-
Objective: To assess the therapeutic efficacy of the BCRP inhibitor in combination with a chemotherapeutic agent in a preclinical cancer model.
-
Methodology: Immunocompromised mice are implanted with tumor cells that overexpress BCRP. Once tumors are established, the mice are treated with a chemotherapeutic agent alone or in combination with the BCRP inhibitor. Tumor growth is monitored over time, and survival rates are recorded. A significant reduction in tumor growth and an increase in survival in the combination therapy group compared to the monotherapy group indicate effective in vivo reversal of BCRP-mediated drug resistance.[4]
-
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. In Vitro and In Vivo Evaluation of ABCG2 (BCRP) Inhibitors Derived from Ko143 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Inhibitors of Human ABCG2: From Technical Background to Recent Updates With Clinical Implications [frontiersin.org]
- 4. Novel acrylonitrile derivatives, this compound and YHO-13351, reverse BCRP/ABCG2-mediated drug resistance in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Plasma pharmacokinetics and tissue distribution of the breast cancer resistance protein (BCRP/ABCG2) inhibitor fumitremorgin C in SCID mice bearing T8 tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. apexbt.com [apexbt.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. selleckchem.com [selleckchem.com]
- 15. apexbt.com [apexbt.com]
- 16. Gefitinib ("Iressa", ZD1839), an epidermal growth factor receptor tyrosine kinase inhibitor, reverses breast cancer resistance protein/ABCG2-mediated drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Effect of ABCG2/BCRP Expression on Efflux and Uptake of Gefitinib in NSCLC Cell Lines | PLOS One [journals.plos.org]
Safety Operating Guide
Proper Disposal Procedures for YHO-13177: A Guide for Laboratory Professionals
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of YHO-13177, a potent and specific inhibitor of breast cancer resistance protein (BCRP) and ABCG2. Researchers, scientists, and drug development professionals are urged to adhere to these procedures to ensure a safe laboratory environment and compliance with hazardous waste regulations.
This compound is an acrylonitrile derivative, and as such, requires careful handling and disposal as a hazardous chemical waste.[1][2][3] Improper disposal can pose significant risks to human health and the environment. Under no circumstances should this compound or materials contaminated with it be disposed of down the drain or in regular trash.[4][5]
Summary of Key Disposal Principles
| Principle | Guideline |
| Waste Minimization | Order only the required amount of this compound to minimize excess.[4] |
| Segregation | Keep this compound waste separate from other chemical waste streams to avoid incompatible reactions. Specifically, avoid contact with strong acids, bases, and oxidizing agents.[2][6] |
| Labeling | All waste containers must be clearly labeled as "Hazardous Waste: this compound" with the full chemical name and associated hazards. |
| Containment | Use designated, leak-proof containers for all this compound waste. Keep containers securely closed except when adding waste.[6][7] |
| Professional Disposal | All this compound waste must be disposed of through the institution's Environmental Health and Safety (EHS) department or a certified hazardous waste contractor.[4][8] |
Experimental Protocols for Waste Neutralization (Not Recommended)
Direct chemical neutralization of this compound in a laboratory setting is not recommended due to its potent bioactive nature and the hazardous byproducts that could be generated. The primary and safest method of disposal is through professional incineration by a licensed hazardous waste management facility.
Disposal Workflow
The following diagram outlines the step-by-step procedure for the proper disposal of this compound waste.
Detailed Disposal Procedures
1. Solid Waste (e.g., contaminated gloves, pipette tips, bench paper):
- Collect all solid materials that have come into contact with this compound in a designated, leak-proof container lined with a heavy-duty plastic bag.
- The container must be clearly labeled as "Hazardous Waste: this compound" and include the date the waste was first added.
- Do not mix with other laboratory trash.
2. Liquid Waste (e.g., unused solutions, solvents containing this compound):
- Collect all liquid waste containing this compound in a compatible, shatter-resistant container with a secure screw-top cap.[6]
- The container must be clearly labeled as "Hazardous Waste: this compound" with an approximate concentration and a list of all solvents present.
- Segregate halogenated and non-halogenated solvent waste if required by your institution.
- Do not overfill containers; leave at least 10% headspace for expansion.[6]
3. Sharps Waste (e.g., contaminated needles, scalpels):
- Dispose of all sharps contaminated with this compound in a designated, puncture-proof sharps container.[8]
- The sharps container must be labeled as "Hazardous Chemical Sharps: this compound".
4. Empty this compound Containers:
- Empty containers that held this compound are also considered hazardous waste.[2][7]
- Triple-rinse the container with a suitable solvent. The rinsate must be collected and disposed of as liquid hazardous waste.[7]
- After rinsing, deface the original label, and dispose of the container as solid hazardous waste.
5. Spill Cleanup:
- In the event of a spill, evacuate the area and alert others.
- Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves (butyl or viton/butyl rubber are recommended for acrylonitrile).[2]
- Absorb the spill with an inert absorbent material (e.g., vermiculite, sand).
- Collect the absorbent material and place it in a sealed, labeled hazardous waste container.
- Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
For further guidance, consult your institution's Chemical Hygiene Plan and contact your Environmental Health and Safety (EHS) department.
References
- 1. petrochemistry.eu [petrochemistry.eu]
- 2. uwindsor.ca [uwindsor.ca]
- 3. uwaterloo.ca [uwaterloo.ca]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
